Product packaging for pep2-AVKI(Cat. No.:)

pep2-AVKI

カタログ番号: B612431
分子量: 1268.5 g/mol
InChIキー: SODUKHPKIVEQLX-OCXIBOJYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Selective peptide inhibitor of GluR2 subunit (at the C-terminal PDZ site) binding to PICK1, which does not have an effect on binding of GluA2 to GRIP or ABP, and does not increase AMPA current amplitude or affect long term depression (LTD).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H93N13O17 B612431 pep2-AVKI

特性

IUPAC Name

(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H93N13O17/c1-10-32(7)49(59(88)67-41(23-24-46(78)79)54(83)65-34(9)51(80)71-47(30(3)4)57(86)66-40(14-12-13-25-61)55(84)73-50(60(89)90)33(8)11-2)70-45(77)29-64-53(82)42(27-36-17-21-38(75)22-18-36)69-58(87)48(31(5)6)72-56(85)43(28-44(63)76)68-52(81)39(62)26-35-15-19-37(74)20-16-35/h15-22,30-34,39-43,47-50,74-75H,10-14,23-29,61-62H2,1-9H3,(H2,63,76)(H,64,82)(H,65,83)(H,66,86)(H,67,88)(H,68,81)(H,69,87)(H,70,77)(H,71,80)(H,72,85)(H,73,84)(H,78,79)(H,89,90)/t32-,33-,34-,39-,40-,41-,42-,43-,47-,48-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODUKHPKIVEQLX-OCXIBOJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H93N13O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of pep2-AVKI: A Technical Guide to its Function as a Disruptor of GluA2-PICK1 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed overview of the mechanism of action of pep2-AVKI, a synthetic peptide that has emerged as a critical tool for studying the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Primarily intended for researchers, scientists, and professionals in drug development, this document synthesizes key findings on its molecular interactions, the signaling pathways it modulates, and the experimental frameworks used to elucidate its function.

Executive Summary

This compound is a cell-permeable peptide that functions as a competitive inhibitor of the interaction between the AMPA receptor subunit GluA2 and the Protein Interacting with C Kinase 1 (PICK1). By selectively disrupting this binding, this compound prevents the internalization of GluA2-containing AMPA receptors, a key cellular process involved in synaptic depression. This guide will delve into the specifics of this mechanism, present quantitative data from key studies, outline experimental protocols, and provide visual diagrams of the relevant signaling pathways.

Mechanism of Action: Competitive Inhibition of the GluA2-PICK1 PDZ Domain Interaction

The primary mechanism of action of this compound is its ability to selectively disrupt the binding of the C-terminus of the AMPA receptor subunit GluA2 to the PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domain of PICK1.[1][2][3][4] The peptide sequence of this compound, Tyr-Asn-Val-Tyr-Gly-Ile-Glu-Ala-Val-Lys-Ile, mimics the C-terminal sequence of GluA2, allowing it to act as a competitive antagonist for the PICK1 PDZ domain.[5]

This interaction is a critical regulatory point in synaptic plasticity, particularly in the context of long-term depression (LTD), a process characterized by a decrease in the efficacy of synaptic transmission. The binding of PICK1 to GluA2 is a crucial step for the subsequent internalization of surface AMPA receptors.[2][6][7] By occupying the binding site on PICK1, this compound prevents this interaction and, consequently, inhibits the removal of GluA2-containing AMPA receptors from the synaptic membrane.[5][8][9] It is important to note that this compound's action is specific, as it does not interfere with the binding of GluA2 to other PDZ domain-containing proteins such as GRIP (glutamate receptor-interacting protein) or ABP (AMPA-binding protein).[1][3]

Signaling Pathways Modulated by this compound

The disruption of the GluA2-PICK1 interaction by this compound intervenes in a well-defined signaling cascade that governs AMPA receptor trafficking. The following diagram illustrates the canonical pathway and the point of intervention by this compound.

pep2_AVKI_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds Ca2+ Ca²⁺ NMDAR->Ca2+ influx AMPAR AMPA Receptor (GluA2 subunit) GluA2_pS880 pS880-GluA2 AMPAR->GluA2_pS880 PKC Protein Kinase C Ca2+->PKC activates PKC->AMPAR phosphorylates S880 PICK1 PICK1 GluA2_pS880->PICK1 binds Endocytosis Clathrin-Mediated Endocytosis PICK1->Endocytosis promotes Endocytosis->AMPAR pep2_AVKI This compound pep2_AVKI->PICK1 inhibits binding to GluA2

Figure 1: Signaling pathway of AMPA receptor internalization and the inhibitory action of this compound.

Upon synaptic activity, glutamate release leads to the activation of NMDA receptors, resulting in an influx of calcium (Ca²⁺).[3] This rise in intracellular Ca²⁺ activates Protein Kinase C (PKC), which then phosphorylates the serine 880 residue on the C-terminal tail of the GluA2 subunit.[2][10] This phosphorylation event enhances the affinity of GluA2 for PICK1, promoting their binding.[10][11] The GluA2-PICK1 complex is then targeted for clathrin-mediated endocytosis, leading to the removal of AMPA receptors from the synapse and the expression of LTD.[12][13] this compound acts by competitively binding to PICK1, thereby preventing its interaction with phosphorylated GluA2 and halting the cascade that leads to receptor internalization.

Quantitative Data on the Effects of this compound and Related Peptides

The following tables summarize quantitative findings from key studies investigating the impact of disrupting the GluA2-PICK1 interaction on synaptic function.

Table 1: Effect of GluA2 C-terminal Peptides on Long-Term Depression (LTD)

PeptideDescriptionEffect on LTD ExpressionReference
pep2-SVKIMimics the C-terminus of GluA2, disrupting interaction with PICK1, GRIP1, and ABP.Significantly inhibited LTD expression by 59%.[14]
pep2-(p)SVKIPhosphorylated version of pep2-SVKI, selectively binds PICK1.Increased basal synaptic strength by 31 ± 3%.[14]
pep2-SGKAControl peptide with mutated PDZ binding motif.No significant effect on LTD.[14]

Table 2: Electrophysiological Effects of Peptides Disrupting GluA2-PDZ Interactions

PeptideDescriptionChange in AMPA/NMDA RatioChange in Rectification IndexReference
pep2-SVKIDisrupts GluA2 interaction with PICK1, GRIP, and ABP.ReductionDecrease[5]
pep2-EVKISelectively disrupts GluA2 interaction with PICK1.ReductionDecrease[5]
pep2-SVKEInactive control peptide.No effectNo effect[5]

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, this section outlines the methodologies for key experiments cited in the literature.

Whole-Cell Patch-Clamp Recording in Hippocampal Slices

This protocol is fundamental for assessing the electrophysiological consequences of this compound application.

Objective: To measure synaptic transmission and plasticity (LTD) in CA1 pyramidal neurons while introducing peptides into the postsynaptic cell.

Methodology:

  • Slice Preparation: Hippocampal slices (300-400 µm thick) are prepared from young adult rats in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[6]

  • Recording: Slices are transferred to a recording chamber and perfused with aCSF at 30-35°C. Whole-cell patch-clamp recordings are made from CA1 pyramidal neurons.[1][6]

  • Internal Solution: The patch pipette is filled with an internal solution containing the peptide of interest (e.g., this compound) and protease inhibitors to prevent its degradation.[14]

  • Stimulation: A stimulating electrode is placed in the Schaffer collateral pathway to evoke excitatory postsynaptic currents (EPSCs). A stable baseline of EPSCs is recorded for at least 10-20 minutes.

  • LTD Induction: LTD is induced by low-frequency stimulation (LFS; e.g., 1 Hz for 15 minutes).[14]

  • Data Analysis: The amplitude of the EPSCs is monitored for at least 30-60 minutes post-LFS. The magnitude of LTD is calculated as the percentage depression of the EPSC amplitude compared to the baseline.

The following diagram illustrates the workflow for this experimental protocol.

Whole_Cell_Recording_Workflow Slice_Prep Hippocampal Slice Preparation Recording_Setup Transfer to Recording Chamber and Perfuse with aCSF Slice_Prep->Recording_Setup Patching Whole-Cell Patch Clamp of CA1 Pyramidal Neuron Recording_Setup->Patching Peptide_Infusion Infuse Internal Solution with this compound Patching->Peptide_Infusion Baseline Record Baseline EPSCs Peptide_Infusion->Baseline LTD_Induction Induce LTD with Low-Frequency Stimulation Baseline->LTD_Induction Post_LTD_Recording Record Post-LTD EPSCs LTD_Induction->Post_LTD_Recording Analysis Analyze EPSC Amplitude and Quantify LTD Post_LTD_Recording->Analysis

Figure 2: Experimental workflow for whole-cell patch-clamp recordings to study the effects of this compound on LTD.
Surface Biotinylation Assay

This biochemical technique is used to quantify changes in the surface expression of AMPA receptors.

Objective: To determine the amount of GluA2 subunit present on the cell surface of neurons following treatment with a PICK1 inhibitor.

Methodology:

  • Cell Culture and Treatment: Primary hippocampal neurons are cultured and treated with the experimental compound (e.g., a PICK1 inhibitor) for a specified duration.[9]

  • Biotinylation: Cells are washed with ice-cold aCSF and then incubated with a membrane-impermeable biotinylating agent (e.g., Sulfo-NHS-SS-Biotin) to label surface proteins.

  • Lysis: The biotinylation reaction is quenched, and the cells are lysed to solubilize all proteins.

  • Streptavidin Pulldown: The cell lysate is incubated with streptavidin beads, which bind to the biotinylated (surface) proteins.

  • Western Blotting: The streptavidin-bound proteins are eluted and analyzed by Western blotting using an antibody specific for the GluA2 subunit. The total amount of GluA2 in a fraction of the initial lysate is also analyzed for normalization.

  • Quantification: The intensity of the GluA2 band in the biotinylated fraction is quantified and normalized to the total GluA2 expression.

Conclusion

This compound is a powerful molecular tool that provides a specific means of interrogating the role of the GluA2-PICK1 interaction in synaptic function. Its mechanism as a competitive inhibitor of this PDZ domain-mediated binding has been well-established, and its application has been instrumental in delineating the signaling pathways that govern AMPA receptor endocytosis and long-term depression. The experimental protocols detailed herein provide a foundation for further research into the therapeutic potential of modulating this critical synaptic protein interaction.

References

An In-depth Technical Guide to the PEP2-AVKI-PICK1 Interaction: Core Concepts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The intricate regulation of synaptic strength is fundamental to learning, memory, and overall brain function. A key mechanism in this process is the dynamic trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to and from the postsynaptic membrane. The scaffolding protein, Protein Interacting with C Kinase 1 (PICK1), has emerged as a critical regulator in this pathway through its interaction with the GluA2 subunit of AMPA receptors. The peptide inhibitor, PEP2-AVKI, serves as a vital tool for dissecting this interaction, offering insights into the molecular underpinnings of synaptic plasticity and presenting a potential therapeutic target for neurological disorders. This guide provides a comprehensive overview of the this compound-PICK1 interaction, including quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Core Components of the Interaction

The interaction between this compound and PICK1 is central to understanding the regulation of AMPA receptor trafficking. Below is a summary of the key proteins involved in this molecular event.

Protein/PeptideAliasesFunction
PICK1 Protein Interacting with C Kinase 1, PRKCABPA scaffolding protein containing a PDZ domain and a BAR domain. It regulates the subcellular localization and surface expression of its binding partners, including the GluA2 subunit of AMPA receptors.[1]
GluA2 Glutamate receptor, ionotropic, AMPA 2A subunit of the AMPA receptor, a key receptor in mediating fast excitatory synaptic transmission in the central nervous system. Its C-terminus contains a PDZ-binding motif.
This compound Inhibitor peptideA synthetic peptide that selectively disrupts the binding of the C-terminal PDZ site of the GluA2 subunit to the PDZ domain of PICK1.[2] It does not affect the binding of GluA2 to other PDZ domain-containing proteins like GRIP or ABP.[3]
Protein Kinase Cα (PKCα) PRKCAA serine/threonine kinase that can be activated by calcium and diacylglycerol. Activated PKCα can phosphorylate the GluA2 subunit, which modulates its interaction with PICK1 and other scaffolding proteins.[4]

Quantitative Data on PICK1 PDZ Domain Inhibition

InhibitorTypeAffinity/PotencyReference
BIO124 Small MoleculeIC50: 0.51 µM[1]
FSC231 Small MoleculeEffective inhibitor, specific IC50 not stated[1]
C5 Monomeric PeptideKi: 1.69 µM[5]
Tat-P4-(C5)2 Bivalent PeptideKi: ~1.7 nM[5]

Signaling Pathway of PICK1-Mediated AMPA Receptor Trafficking

The interaction between PICK1 and the GluA2 subunit of the AMPA receptor is a critical step in the regulation of synaptic strength, particularly in the context of long-term depression (LTD). This process is initiated by the activation of NMDA receptors, leading to an influx of calcium and the subsequent activation of protein kinase C (PKC). Activated PKC can then phosphorylate the serine 880 residue on the C-terminus of the GluA2 subunit. This phosphorylation event is thought to favor the binding of GluA2 to PICK1 over other scaffolding proteins like GRIP1. The binding of PICK1 to GluA2 facilitates the internalization of the AMPA receptor from the synaptic membrane, leading to a reduction in synaptic strength. The peptide this compound specifically blocks the interaction between PICK1 and GluA2, thereby preventing this internalization process.

PICK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca Ca²⁺ NMDAR->Ca Influx AMPAR AMPA Receptor (GluA2 subunit) PICK1 PICK1 AMPAR->PICK1 Binds PKC PKC Ca->PKC Activates PKC->AMPAR Internalization AMPAR Internalization PICK1->Internalization Promotes PEP2_AVKI This compound PEP2_AVKI->AMPAR Blocks Binding PEP2_AVKI->PICK1

PICK1-mediated AMPA receptor trafficking pathway.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Verify PICK1-GluA2 Interaction

This protocol is designed to isolate and detect the interaction between PICK1 and the GluA2 subunit of the AMPA receptor from cell lysates.

Materials:

  • Cell culture expressing target proteins

  • IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors)

  • Anti-PICK1 antibody

  • Anti-GluA2 antibody

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash Buffer (similar to lysis buffer)

  • Elution Buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • Western blot reagents

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in ice-cold IP Lysis Buffer for 30 minutes on ice.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Pre-clearing (Optional):

    • Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody (e.g., anti-PICK1) or control IgG to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washes:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding Elution Buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative interacting protein (e.g., anti-GluA2).

CoIP_Workflow start Start: Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear ip Incubate with Primary Antibody (e.g., anti-PICK1) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analysis SDS-PAGE and Western Blot (probe with anti-GluA2) elute->analysis end End: Detect Interaction analysis->end

Co-Immunoprecipitation (Co-IP) workflow.
GST Pull-Down Assay for In Vitro Interaction

This assay verifies a direct interaction between purified GST-tagged PICK1 and a protein source containing GluA2.

Materials:

  • Purified GST-tagged PICK1 (bait)

  • Cell lysate or in vitro translated protein containing GluA2 (prey)

  • Glutathione-agarose beads

  • Binding/Wash Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • Elution Buffer (e.g., 10-50 mM reduced glutathione in buffer)

  • Western blot reagents

Procedure:

  • Bait Immobilization:

    • Incubate purified GST-PICK1 with glutathione-agarose beads for 1-2 hours at 4°C.

    • Wash the beads to remove unbound protein.

  • Binding:

    • Add the cell lysate or purified prey protein (containing GluA2) to the beads with immobilized GST-PICK1.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washes:

    • Pellet the beads and wash 3-5 times with cold Binding/Wash Buffer to remove non-specific binders.

  • Elution:

    • Elute the protein complexes by adding Elution Buffer.

  • Analysis:

    • Analyze the eluate by SDS-PAGE and Western blotting using an anti-GluA2 antibody. A GST-only control should be run in parallel to ensure the interaction is specific to PICK1.

GST_Pull_Down_Workflow start Start: Purified GST-PICK1 and Prey Lysate (GluA2) immobilize Immobilize GST-PICK1 on Glutathione Beads start->immobilize bind Incubate Beads with Prey Lysate immobilize->bind wash Wash Beads bind->wash elute Elute with Glutathione wash->elute analysis SDS-PAGE and Western Blot (probe with anti-GluA2) elute->analysis end End: Detect Direct Interaction analysis->end

GST Pull-Down Assay workflow.
Cell Surface Biotinylation to Monitor AMPA Receptor Internalization

This technique is used to label and track cell surface proteins, allowing for the quantification of receptor internalization in response to various stimuli.

Materials:

  • Neuronal cell culture

  • Ice-cold PBS

  • Sulfo-NHS-SS-Biotin (membrane-impermeable)

  • Quenching solution (e.g., 100 mM glycine in PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • Western blot reagents

Procedure:

  • Stimulation:

    • Treat neuronal cultures with desired stimuli (e.g., NMDA to induce internalization). A control group should be left untreated.

  • Biotinylation:

    • Place cells on ice to stop membrane trafficking.

    • Wash cells with ice-cold PBS.

    • Incubate cells with Sulfo-NHS-SS-Biotin in PBS for 15-30 minutes on ice to label surface proteins.

  • Quenching:

    • Remove the biotin solution and wash cells with Quenching solution to stop the reaction.

  • Lysis:

    • Lyse the cells in Lysis Buffer.

    • Centrifuge to pellet debris and collect the supernatant.

  • Streptavidin Pull-Down:

    • Incubate a portion of the lysate with streptavidin-agarose beads to isolate biotinylated (surface) proteins.

    • The remaining lysate represents the total protein fraction.

  • Analysis:

    • Elute the biotinylated proteins from the beads.

    • Analyze the total and surface fractions by SDS-PAGE and Western blotting using an anti-GluA2 antibody. A decrease in the surface fraction relative to the total fraction in stimulated cells indicates internalization.

Conclusion

The interaction between the PICK1 PDZ domain and the C-terminus of the AMPA receptor subunit GluA2 is a pivotal point of regulation for synaptic plasticity. The inhibitor peptide this compound has proven to be an invaluable pharmacological tool for elucidating the functional consequences of this interaction. By selectively disrupting the PICK1-GluA2 complex, researchers can investigate the role of AMPA receptor trafficking in processes such as long-term depression and its implications in various neuropathological conditions. The experimental protocols and signaling pathways detailed in this guide provide a foundational framework for professionals in neuroscience research and drug development to further explore this critical molecular interaction and its therapeutic potential.

References

Foundational Research on pep2-AVKI: A Technical Guide to its Role in Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptic plasticity, the activity-dependent modification of synapse strength, forms the cellular basis of learning and memory. Key to this process is the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to and from the postsynaptic membrane. The peptide pep2-AVKI has emerged as a critical research tool for dissecting the molecular machinery governing this trafficking. This technical guide provides an in-depth overview of the foundational research on this compound, detailing its mechanism of action, summarizing key quantitative data, providing detailed experimental protocols, and visualizing the complex biological and experimental pathways involved. By selectively disrupting the interaction between the AMPA receptor subunit GluA2 and Protein Interacting with C Kinase 1 (PICK1), this compound allows for the precise investigation of its role in long-term depression (LTD) and other forms of synaptic plasticity.

Core Mechanism of Action: Disrupting the GluA2-PICK1 Axis

The primary mechanism of this compound revolves around its function as a selective competitive inhibitor of a crucial protein-protein interaction that governs the internalization of AMPA receptors.

Key Molecular Players:

  • AMPA Receptor Subunit GluA2 (or GluR2): The presence of the GluA2 subunit renders AMPA receptors impermeable to calcium. The C-terminal tail of GluA2 contains a PDZ-binding motif that interacts with several scaffolding proteins.

  • Protein Interacting with C Kinase 1 (PICK1): This scaffolding protein contains a single PDZ domain. The binding of PICK1 to the C-terminus of GluA2 is a critical step in the regulated internalization of GluA2-containing AMPA receptors, a process central to the expression of hippocampal long-term depression (LTD).[1][2]

The Signaling Cascade for AMPA Receptor Internalization:

The expression of LTD involves a signaling cascade that promotes the removal of AMPA receptors from the synapse.

  • Phosphorylation: Induction of LTD, often triggered by N-methyl-D-aspartate (NMDA) receptor activation, leads to the activation of Protein Kinase C (PKC).[2]

  • Enhanced Binding: PKC phosphorylates the GluA2 subunit at Serine-880. This phosphorylation event disrupts the binding of GluA2 to stabilizing proteins like GRIP1/ABP and promotes its interaction with PICK1.[2]

  • Internalization: The GluA2-PICK1 complex is then targeted for endocytosis, removing the AMPA receptor from the postsynaptic membrane and thereby weakening the synapse.

Inhibition by this compound:

This compound and the functionally similar peptide pep2-EVKI (where the serine at position 880 is substituted with a glutamate to mimic phosphorylation) are synthetic peptides that correspond to the C-terminal amino acid sequence of GluA2.[3][4] By mimicking this binding motif, this compound acts as a competitive inhibitor, selectively disrupting the interaction between GluA2 and the PICK1 PDZ domain.[3][5] This action does not affect the binding of GluA2 to other proteins like GRIP or ABP.[5] The consequence is a blockade of the activity-dependent internalization of GluA2-containing AMPA receptors, making this compound a powerful tool to inhibit LTD and study its downstream functional consequences.[2][4]

pep2_AVKI_Signaling_Pathway cluster_0 LTD Induction cluster_1 AMPAR Trafficking at Postsynaptic Density NMDAR_Activation NMDAR Activation (Low Freq. Stimulation) PKC_Activation PKC Activation NMDAR_Activation->PKC_Activation Ca2+ influx GluA2_P GluA2 Phosphorylation (at Ser-880) PKC_Activation->GluA2_P Phosphorylates GluA2_GRIP GluA2 bound to GRIP/ABP (Synapse Stabilization) GluA2_P->GluA2_GRIP Disrupts GluA2_PICK1 GluA2 binds PICK1 GluA2_P->GluA2_PICK1 Promotes Internalization AMPAR Internalization (Synaptic Weakening / LTD) GluA2_PICK1->Internalization pep2_AVKI This compound pep2_AVKI->GluA2_PICK1 Competitively Inhibits

Mechanism of this compound in the LTD signaling pathway.

Quantitative Data

Table 1: Functional Effects of GluA2 C-Terminal Peptides on Synaptic Plasticity

PeptideDescriptionEffect on Basal Synaptic TransmissionInhibition of LTD ExpressionReference
pep2-EVKI Mimics phosphorylated GluA2 C-terminus; selectively blocks PICK1 binding.117 ± 4% of baseline62%[2][4]
pep2-SVKI Mimics unphosphorylated GluA2 C-terminus; blocks PICK1, GRIP, and ABP binding.137 ± 3% of baseline59%[2][4]

Data derived from electrophysiology experiments in hippocampal slices.

Table 2: Comparative Inhibitor Potency for the PICK1-GluA2 Interaction

InhibitorTypePotencyReference
BQA Small MoleculeIC50: 0.573 μM[6]
FSC231 Small MoleculeKi: ~10.1 μM[7]
This compound/EVKI PeptideBinding affinity not specified, but functionally active in blocking LTD.[4][5]

Experimental Protocols

This compound is utilized across biochemical, electrophysiological, and behavioral paradigms to probe the function of AMPA receptor trafficking.

Biochemical Protocol: GST Pull-Down Assay

This assay is used to verify the physical interaction between GluA2 and PICK1 and to demonstrate the inhibitory effect of this compound.

Objective: To determine if a GST-tagged "bait" protein (PICK1) can pull a "prey" protein (GluA2) out of a solution and whether this compound can block this interaction.

Materials:

  • Purified GST-PICK1 fusion protein and GST-only control protein.

  • Glutathione agarose beads.

  • Cell lysate from hippocampal tissue or cells expressing GluA2.

  • This compound peptide and a scrambled control peptide.

  • Lysis buffer, wash buffer, and elution buffer.

  • Apparatus for SDS-PAGE and Western blotting.

  • Primary antibodies against GluA2 and GST.

Methodology:

  • Immobilization of Bait: Incubate purified GST-PICK1 and GST-control proteins with glutathione agarose beads for 1-2 hours at 4°C to allow the GST tag to bind to the beads.

  • Washing: Centrifuge the beads and wash them 3-5 times with cold lysis buffer to remove any unbound protein.

  • Incubation with Prey: Add cell lysate containing the prey protein (GluA2) to the beads. For competition experiments, pre-incubate the lysate with this compound or a control peptide (typically 10-100 μM) for 30 minutes before adding to the beads. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash extensively (4-5 times) with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane and perform a Western blot using a primary antibody against GluA2 to detect the pulled-down prey protein. A blot for GST can confirm the presence of the bait protein.

Expected Outcome: A band for GluA2 should appear in the lane with GST-PICK1 but not in the GST-only control lane. In the presence of this compound, the intensity of the GluA2 band should be significantly reduced, demonstrating inhibition of the interaction.

Electrophysiology Protocol: LTD in Hippocampal Slices

This protocol details how to induce and measure LTD at Schaffer collateral-CA1 synapses and test the effect of this compound.

Objective: To measure changes in synaptic strength and determine if intracellular application of this compound blocks LTD induction.

Materials:

  • Adult rat or mouse for brain extraction.

  • Vibratome for slicing.

  • Artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgSO4; bubbled with 95% O2/5% CO2.

  • Recording chamber and perfusion system.

  • Glass microelectrodes for whole-cell patch-clamp recording.

  • Intracellular solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 KCl, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, and this compound (e.g., 100 μM) or control peptide.

  • Stimulating electrode.

Methodology:

  • Slice Preparation: Prepare 300-400 μm thick transverse hippocampal slices in ice-cold ACSF. Allow slices to recover for at least 1 hour at room temperature.

  • Recording Setup: Transfer a slice to the recording chamber and perfuse with ACSF at ~2 mL/min. Obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

  • Baseline Recording: Place a stimulating electrode in the Schaffer collateral pathway. Evoke excitatory postsynaptic currents (EPSCs) at a low frequency (e.g., 0.05 Hz) for 10-20 minutes to establish a stable baseline. The cell is voltage-clamped at -70 mV.

  • LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol, such as pairing 900 pulses at 1 Hz with a postsynaptic depolarization to -40 mV.

  • Post-Induction Recording: Continue recording EPSCs at the baseline frequency for at least 40-60 minutes following the LFS protocol.

  • Analysis: Normalize the EPSC amplitudes to the pre-induction baseline. A sustained decrease in EPSC amplitude indicates the successful induction of LTD. In cells loaded with this compound via the patch pipette, this depression should be significantly reduced or absent compared to control cells.

Behavioral Protocol: Conditioned Place Preference (CPP)

This protocol can be used to assess how blocking AMPA receptor internalization in a specific brain region (e.g., the nucleus accumbens) affects the rewarding properties of a stimulus, such as a drug of abuse.

Objective: To test if intra-accumbal infusions of this compound can block the acquisition or expression of a drug-induced CPP.

Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.

Methodology (Unbiased Design):

  • Phase 1: Pre-Conditioning (Day 1): Place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber. Animals showing a strong unconditioned preference for one side are often excluded.

  • Phase 2: Conditioning (Days 2-5): This phase consists of 4 days of conditioning sessions.

    • Drug Pairing Days (e.g., Days 2 & 4): Administer the drug (e.g., cocaine, i.p.) and immediately confine the animal to one of the outer chambers (e.g., Chamber A) for 30 minutes.

    • Saline Pairing Days (e.g., Days 3 & 5): Administer a saline injection and confine the animal to the opposite chamber (Chamber B) for 30 minutes. The chamber pairings are counterbalanced across animals.

    • This compound Intervention: To test its effect on the acquisition of CPP, a guide cannula is surgically implanted over the target brain region (e.g., nucleus accumbens) beforehand. This compound is microinjected into the region shortly before each drug-pairing session.

  • Phase 3: Post-Conditioning Test (Day 6): Place the animal in the central chamber (in a drug-free state) and allow free access to all chambers for 15-20 minutes. Record the time spent in each chamber.

Analysis: A significant increase in time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates a successful CPP. If this compound is effective, this increase should be attenuated or blocked.

CPP_Workflow cluster_Phase1 Phase 1: Pre-Conditioning cluster_Phase2 Phase 2: Conditioning cluster_Phase3 Phase 3: Post-Conditioning PreTest Day 1: Baseline Preference Test (Free exploration of all chambers) Day2 Day 2: Drug + Confine to Chamber A PreTest->Day2 Start Conditioning Day3 Day 3: Saline + Confine to Chamber B Intervention Intervention Point: Microinjection of this compound prior to drug pairing sessions Day2->Intervention Day4 Day 4: Drug + Confine to Chamber A Day5 Day 5: Saline + Confine to Chamber B Day4->Intervention PostTest Day 6: Final Preference Test (Drug-free exploration) Day5->PostTest End Conditioning Analysis Analysis: Compare time spent in drug-paired chamber between Pre- and Post-Test PostTest->Analysis

Experimental workflow for a Conditioned Place Preference (CPP) study.

Summary and Logical Relationships

This compound is a highly specific peptide inhibitor that has been foundational in confirming the role of PICK1-mediated GluA2 internalization in synaptic plasticity. By providing a means to uncouple this specific molecular event from the broader signaling cascade, it has allowed researchers to verify that this interaction is necessary for the expression of LTD and to explore the behavioral consequences of its disruption. The logical hierarchy of its scientific context places it as a precise tool operating at a low level of molecular interaction, which has implications for higher-order cellular and behavioral phenomena.

Logical_Relationships level1 Behavioral Phenomena (Learning & Memory, Addiction) level2 Cellular Mechanisms (Synaptic Plasticity) level3 Sub-Cellular Processes (LTP / LTD) level4 Molecular Pathways (AMPA Receptor Trafficking) level5 Protein-Protein Interactions level6 Specific Research Tool Learning Learning & Memory Synaptic_Plasticity Synaptic Plasticity Learning->Synaptic_Plasticity Addiction Addiction Models (e.g., CPP) Addiction->Synaptic_Plasticity LTP Long-Term Potentiation (LTP) Synaptic_Plasticity->LTP LTD Long-Term Depression (LTD) Synaptic_Plasticity->LTD AMPAR_Trafficking AMPAR Trafficking LTP->AMPAR_Trafficking LTD->AMPAR_Trafficking Exocytosis Exocytosis (Insertion) AMPAR_Trafficking->Exocytosis Endocytosis Endocytosis (Internalization) AMPAR_Trafficking->Endocytosis GluA2_PICK1 GluA2-PICK1 Interaction Endocytosis->GluA2_PICK1 is mediated by pep2_AVKI This compound pep2_AVKI->GluA2_PICK1 specifically blocks

Logical hierarchy of concepts related to this compound research.

References

pep2-AVKI: A Technical Guide for Investigating Glutamate Receptor Trafficking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of pep2-AVKI, a synthetic peptide, as a powerful tool for dissecting the molecular mechanisms of glutamate receptor trafficking, a fundamental process in synaptic plasticity, learning, and memory.

Introduction to this compound and Glutamate Receptor Trafficking

Glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype, are critical for fast excitatory synaptic transmission in the central nervous system.[1] The dynamic regulation of AMPA receptor number and composition at the postsynaptic membrane is a key mechanism underlying synaptic plasticity. This process, known as receptor trafficking, involves the insertion, internalization, and recycling of receptors.

A crucial player in this intricate process is the interaction between the C-terminal domain of the AMPA receptor subunit GluA2 and the PDZ domain of the Protein Interacting with C Kinase 1 (PICK1).[2][3] This interaction is pivotal for the regulated removal of GluA2-containing AMPA receptors from the synapse, a critical step in long-term depression (LTD).[4][5]

This compound is a synthetic peptide designed to selectively inhibit the interaction between the GluA2 subunit of AMPA receptors and PICK1.[6] By disrupting this interaction, this compound serves as an invaluable tool to investigate the role of GluA2-PICK1 binding in AMPA receptor trafficking and its downstream functional consequences.

Mechanism of Action

This compound functions as a competitive inhibitor of the GluA2-PICK1 interaction. It mimics the C-terminal sequence of the GluA2 subunit, thereby binding to the PDZ domain of PICK1 and preventing it from interacting with endogenous GluA2. This selective disruption allows researchers to probe the specific role of this interaction in cellular processes.

It is important to note that a similar peptide, pep2-EVKI , is also referenced in the literature for disrupting the GluA2-PICK1 interaction. While their precise relationship is not always explicitly defined, they are often used in similar experimental contexts to achieve the same inhibitory effect. In contrast, pep2-SVKI is a related peptide that disrupts the binding of GluA2 to a broader range of proteins, including GRIP, ABP, and PICK1, offering a tool for investigating the collective role of these interactions.[7]

Data Presentation

While specific quantitative data such as the IC50 for this compound's inhibition of the GluA2-PICK1 interaction is not consistently reported in publicly available literature, the following table summarizes the key molecular information for this compound and related peptides. Researchers are encouraged to determine dose-response curves empirically for their specific experimental systems.

PeptideSequenceMolecular Weight (Da)Target InteractionPrimary Effect on AMPA Receptor Trafficking
This compound YNVYGIEAVKI1268.47GluA2 - PICK1Inhibits internalization
pep2-EVKI YKEGYNVYGIEVKI~1600GluA2 - PICK1Inhibits internalization
pep2-SVKI YNVYGIESVKI1284.47GluA2 - GRIP/ABP/PICK1Inhibits internalization and affects stabilization

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study glutamate receptor trafficking. These protocols are intended as a guide and may require optimization for specific cell types or experimental conditions.

In Vitro Pull-Down Assay to Confirm Inhibition of GluA2-PICK1 Interaction

This assay is used to demonstrate that this compound directly disrupts the binding of GluA2 to PICK1.

Materials:

  • Recombinant GST-tagged PICK1 protein

  • Cell lysate containing GluA2 (e.g., from cultured neurons or transfected HEK293 cells)

  • This compound peptide

  • Control peptide (e.g., a scrambled version of this compound)

  • Glutathione-agarose beads

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Triton X-100)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

  • Anti-GluA2 antibody

  • Anti-GST antibody

Protocol:

  • Immobilize Bait Protein: Incubate recombinant GST-PICK1 with glutathione-agarose beads for 1-2 hours at 4°C with gentle rotation to allow for binding.

  • Wash: Wash the beads three times with ice-cold wash buffer to remove unbound GST-PICK1.

  • Prepare Prey Lysate: Lyse cells expressing GluA2 and clarify the lysate by centrifugation.

  • Pre-incubation with Peptide: Incubate the cell lysate with either this compound or the control peptide at a predetermined concentration (e.g., 10-100 µM) for 1 hour at 4°C.

  • Pull-Down: Add the pre-incubated lysate to the GST-PICK1-bound beads and incubate for 2-4 hours at 4°C with gentle rotation.

  • Wash: Wash the beads five times with ice-cold wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-GluA2 and anti-GST antibodies. A reduction in the amount of GluA2 pulled down in the presence of this compound compared to the control peptide indicates successful inhibition of the interaction.[8][9]

In Vivo Intracerebral Microinjection to Study Synaptic Plasticity

This protocol describes the delivery of this compound directly into a specific brain region of a rodent model to investigate its effects on synaptic plasticity and behavior.

Materials:

  • This compound peptide dissolved in artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Microinjection pump and syringe

  • Cannula and internal injector

  • Anesthetic and surgical tools

  • Rodent model (e.g., rat or mouse)

Protocol:

  • Animal Preparation: Anesthetize the animal and secure it in the stereotaxic apparatus.

  • Surgery: Perform a craniotomy over the target brain region (e.g., hippocampus or nucleus accumbens).

  • Cannula Implantation: Implant a guide cannula aimed at the desired coordinates.

  • Peptide Infusion: After a recovery period, infuse this compound (concentration to be determined empirically, typically in the low millimolar range) through an internal injector at a slow, controlled rate (e.g., 0.1-0.5 µL/min) for a total volume of 0.5-2.0 µL per side.[10][11]

  • Behavioral/Electrophysiological Analysis: Following the infusion, perform behavioral tests (e.g., fear conditioning, Morris water maze) or electrophysiological recordings (e.g., in vivo field potential recordings) to assess the effects on synaptic plasticity (e.g., LTD) and memory formation.

Quantification of AMPA Receptor Surface Expression in Cultured Neurons

This experiment measures the effect of this compound on the surface levels of GluA2-containing AMPA receptors.

Materials:

  • Primary neuronal cultures

  • This compound peptide

  • Membrane-impermeant biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin)

  • Quenching solution (e.g., glycine in PBS)

  • Lysis buffer

  • Streptavidin-agarose beads

  • SDS-PAGE and Western blotting reagents

  • Anti-GluA2 antibody

  • Antibody against a total protein control (e.g., Actin or Tubulin)

Protocol:

  • Peptide Treatment: Treat cultured neurons with this compound at various concentrations and for different durations.

  • Biotinylation: At the end of the treatment, wash the cells with ice-cold PBS and incubate with a membrane-impermeant biotinylation reagent to label surface proteins.

  • Quenching: Stop the biotinylation reaction by washing with a quenching solution.

  • Lysis: Lyse the cells and collect the total protein lysate.

  • Affinity Purification: Incubate a portion of the lysate with streptavidin-agarose beads to pull down biotinylated (surface) proteins.

  • Analysis: Analyze the total lysate and the streptavidin-pulldown fraction by Western blotting using an anti-GluA2 antibody. Quantify the band intensities to determine the ratio of surface to total GluA2. An increase in this ratio in this compound treated cells would suggest that inhibiting the GluA2-PICK1 interaction prevents receptor internalization.[12][13][14]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of this compound.

G cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm AMPAR GluA2 C-terminus PICK1 PICK1 AMPAR:c_term->PICK1 Binds Internalization Internalization PICK1->Internalization Promotes pep2_AVKI This compound pep2_AVKI->PICK1 Inhibits

Figure 1: Mechanism of this compound Action.

G start Start: Prepare GST-PICK1 beads and GluA2-containing lysate pre_incubation Pre-incubate lysate with This compound or Control Peptide start->pre_incubation pull_down Incubate lysate with GST-PICK1 beads pre_incubation->pull_down wash Wash beads to remove non-specific binders pull_down->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot for GluA2 and GST-PICK1 elution->analysis end End: Compare GluA2 levels analysis->end

Figure 2: Experimental Workflow for a Pull-Down Assay.

G cluster_extracellular Synaptic Cleft cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR Binds AMPAR GluA1/GluA2 Ion Channel PICK1 PICK1 AMPAR->PICK1 Binds Ca_influx Ca2+ Influx NMDAR->Ca_influx Activates PKC PKC Ca_influx->PKC Activates PKC->AMPAR Phosphorylates GluA2 Internalization AMPAR Internalization (LTD) PICK1->Internalization Promotes

References

Methodological & Application

Unlocking Synaptic Plasticity: Optimal Use of pep2-AVKI for In Vitro Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of pep2-AVKI, a selective inhibitor of the GluA2-PICK1 interaction, in in vitro electrophysiological studies. Understanding the optimal concentration and experimental protocols is crucial for investigating the molecular mechanisms of synaptic plasticity, particularly long-term depression (LTD) and AMPA receptor trafficking.

Introduction to this compound

This compound is a synthetic peptide that selectively disrupts the interaction between the C-terminus of the AMPA receptor subunit GluA2 and the PDZ domain of Protein Interacting with C Kinase 1 (PICK1). This interaction is a critical step in the internalization of GluA2-containing AMPA receptors, a key process in the expression of LTD. By inhibiting this interaction, this compound allows researchers to probe the specific role of GluA2 endocytosis in various forms of synaptic plasticity. The peptide does not affect the binding of GluA2 to other interacting proteins like GRIP or ABP, nor does it directly modulate AMPA receptor current amplitude.

Quantitative Data Summary

While the literature does not specify a single "optimal" concentration for this compound in all experimental contexts, data from studies using functionally similar peptides that target the GluA2-protein interactions provide a strong basis for determining an effective concentration range. The ideal concentration will ultimately depend on the specific experimental goals, tissue type, and incubation time.

PeptideConcentrationTissue/Cell TypeApplicationKey Findings
pep2-EVKINot specified, 15-hour treatmentHippocampal SlicesRescue of LTPIncreased surface expression of GluA2/3 AMPAR subunits and restored long-term potentiation.[1]
GluR2-SVKI5 µM - 50 µMSpinal Cord SlicesBaseline Synaptic TransmissionDid not affect basal synaptic responses of dorsal horn neurons.[2]
FSC231 (small molecule inhibitor)Ki ~10.1 µM; 50 µMCultured Hippocampal NeuronsCo-immunoprecipitationInhibited the interaction between GluR2 and PICK1.

Recommendation: Based on the available data for related peptides, a starting concentration range of 10-50 µM for this compound is recommended for acute brain slice electrophysiology. A longer incubation period, potentially several hours, may be necessary for the peptide to diffuse into the tissue and effectively disrupt the intracellular protein-protein interaction, as suggested by the 15-hour treatment with pep2-EVKI.[1]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Hippocampal Slices

This protocol outlines the procedure for recording synaptic currents from CA1 pyramidal neurons in acute hippocampal slices and applying this compound to investigate its effects on synaptic plasticity.

Materials:

  • Artificial cerebrospinal fluid (aCSF)

  • Slicing solution (e.g., NMDG-based or sucrose-based)

  • This compound stock solution (dissolved in water or a suitable buffer)

  • Patch pipettes (3-5 MΩ)

  • Internal solution for patch pipettes

  • Electrophysiology rig with amplifier, digitizer, and microscope

  • Vibrating microtome

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent according to approved institutional protocols.

    • Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution.

    • Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibrating microtome.

    • Transfer slices to a holding chamber containing aCSF oxygenated with 95% O2 / 5% CO2 at 32-34°C for at least 30 minutes to recover.

    • After recovery, maintain slices at room temperature.

  • Peptide Application:

    • Pre-incubation Method: For long-duration treatment, incubate slices in aCSF containing the desired concentration of this compound (e.g., 20 µM) for 1-15 hours before recording. Ensure continuous oxygenation.

    • Bath Application Method: For acute application, transfer a slice to the recording chamber and perfuse with normal aCSF to obtain a stable baseline recording. Switch to aCSF containing this compound at the desired concentration. Allow sufficient time for the peptide to take effect (e.g., 20-30 minutes).

  • Electrophysiological Recording:

    • Visually identify CA1 pyramidal neurons using DIC microscopy.

    • Establish a whole-cell patch-clamp configuration.

    • Record baseline synaptic responses by stimulating Schaffer collateral afferents.

    • Induce synaptic plasticity (e.g., LTD using a low-frequency stimulation protocol, such as 1 Hz for 15 minutes).

    • Continue recording for at least 60 minutes post-induction to assess the effect of this compound on the expression of plasticity.

  • Data Analysis:

    • Measure the amplitude or slope of the evoked excitatory postsynaptic currents (EPSCs).

    • Normalize the responses to the pre-LTD baseline.

    • Compare the magnitude of LTD in control slices versus slices treated with this compound.

Signaling Pathways and Experimental Workflows

GluA2-PICK1 Signaling Pathway in LTD

The following diagram illustrates the key signaling events involved in the internalization of GluA2-containing AMPA receptors during LTD and the point of intervention for this compound.

GluA2_PICK1_LTD Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Ca Ca²⁺ NMDAR->Ca Influx AMPAR GluA2-AMPAR PICK1 PICK1 AMPAR->PICK1 Binds PKC PKC Ca->PKC Activates PKC->AMPAR Phosphorylates (Ser880) Endocytosis Clathrin-Mediated Endocytosis PICK1->Endocytosis pep2AVKI This compound pep2AVKI->AMPAR Blocks Binding

Caption: The GluA2-PICK1 signaling cascade in long-term depression (LTD).

Experimental Workflow for Investigating this compound Effects

This diagram outlines the logical flow of an experiment designed to test the effect of this compound on synaptic plasticity.

Experimental_Workflow start Start prep Prepare Acute Hippocampal Slices start->prep incubate_control Incubate in Control aCSF prep->incubate_control incubate_pep2avki Incubate in This compound aCSF prep->incubate_pep2avki record_control Whole-Cell Patch-Clamp Recording (Control) incubate_control->record_control record_pep2avki Whole-Cell Patch-Clamp Recording (this compound) incubate_pep2avki->record_pep2avki baseline_control Record Baseline Synaptic Transmission record_control->baseline_control baseline_pep2avki Record Baseline Synaptic Transmission record_pep2avki->baseline_pep2avki induce_ltd_control Induce LTD baseline_control->induce_ltd_control induce_ltd_pep2avki Induce LTD baseline_pep2avki->induce_ltd_pep2avki post_record_control Record Post-Induction induce_ltd_control->post_record_control post_record_pep2avki Record Post-Induction induce_ltd_pep2avki->post_record_pep2avki analyze Data Analysis and Comparison post_record_control->analyze post_record_pep2avki->analyze end End analyze->end

Caption: Workflow for assessing this compound's impact on synaptic plasticity.

References

Application Notes and Protocols for PEP2-AVKI in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of PEP2-AVKI, a peptide inhibitor of the GluA2-PICK1 interaction, in cell culture experiments. The information is intended to guide researchers in studying AMPA receptor trafficking and its downstream signaling pathways.

Introduction to this compound

This compound is a synthetic peptide that selectively disrupts the interaction between the C-terminus of the AMPA receptor subunit GluA2 and the PDZ domain of the Protein Interacting with C Kinase 1 (PICK1)[1]. This interaction is crucial for the regulated trafficking of GluA2-containing AMPA receptors at the neuronal synapse. By inhibiting this interaction, this compound provides a valuable tool for investigating the molecular mechanisms of synaptic plasticity, including long-term depression (LTD), and for exploring potential therapeutic strategies for neurological disorders associated with aberrant AMPA receptor function.

Chemical Properties:

PropertyValue
CAS Number 1315378-69-8[2][3]
Molecular Formula C₆₀H₉₃N₁₃O₁₇[2][3][4]
Molecular Weight 1268.47 g/mol [2][3][4]
Sequence Tyr-Asn-Val-Tyr-Gly-Ile-Glu-Ala-Val-Lys-Ile

Signaling Pathway

This compound's mechanism of action is centered on the modulation of AMPA receptor endocytosis. Under basal conditions, GluA2-containing AMPA receptors are stabilized at the postsynaptic membrane through interactions with various scaffolding proteins. Upon certain stimuli, such as the activation of protein kinase C (PKC), the interaction between GluA2 and PICK1 is facilitated, leading to the internalization of these receptors. This compound competitively inhibits the binding of GluA2 to PICK1, thereby preventing the subsequent endocytosis of GluA2-containing AMPA receptors.

Caption: this compound inhibits the PICK1-mediated internalization of GluA2-containing AMPA receptors.

Preparation of this compound Stock Solutions

3.1. Solubility and Stability

This compound is soluble in sterile water up to 2 mg/mL[4]. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in the cell culture medium. While water is the recommended primary solvent, dimethyl sulfoxide (DMSO) can also be used for initial solubilization of peptides, though the final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.

Stock solutions of this compound can be stored at -20°C for several months[4]. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

3.2. Protocol for Preparing a 1 mM Stock Solution in Water

Materials:

  • Lyophilized this compound powder

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of water:

    • Molecular Weight (MW) of this compound = 1268.47 g/mol .

    • To make a 1 mM (1 mmol/L) solution, you need 1268.47 µg of this compound per 1 mL of solvent.

    • For example, to dissolve 1 mg (1000 µg) of this compound:

      • Volume of water (mL) = (Mass of peptide in µg) / (MW of peptide in µg/µmol) / (Desired concentration in mmol/L)

      • Volume of water (mL) = 1000 µg / 1268.47 µg/µmol / 1 mmol/L = 0.788 mL

  • Reconstitution:

    • Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

    • Add the calculated volume of sterile water to the vial.

    • Vortex the tube gently to dissolve the peptide.

    • If the peptide does not dissolve completely, sonicate the tube for a few minutes in a water bath sonicator[4].

  • Aliquoting and Storage:

    • Once the peptide is fully dissolved, aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes.

    • Store the aliquots at -20°C.

Experimental Protocols

4.1. General Cell Culture and Treatment

This protocol provides a general guideline for treating primary neuronal cultures with this compound. The optimal cell type, seeding density, and treatment conditions should be determined based on the specific experimental goals.

Materials:

  • Primary neuronal cell culture (e.g., hippocampal or cortical neurons)

  • Appropriate cell culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)

  • This compound stock solution (1 mM in water)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Plating: Plate primary neurons on appropriate culture vessels (e.g., poly-D-lysine coated plates or coverslips) at a suitable density.

  • Cell Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO₂.

  • Preparation of Working Solution:

    • Thaw an aliquot of the 1 mM this compound stock solution.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental setup. A starting range of 1-10 µM is often used for peptide inhibitors in cell culture.

  • Treatment:

    • Remove the existing medium from the neuronal cultures.

    • Gently add the medium containing the desired concentration of this compound.

    • Incubate the cells for the desired treatment duration.

4.2. AMPA Receptor Internalization Assay

This assay is designed to quantify the effect of this compound on the internalization of surface AMPA receptors.

Materials:

  • Primary neuronal cultures on coverslips

  • Antibody against an extracellular epitope of the GluA2 subunit

  • Secondary antibody conjugated to a fluorophore

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Mounting medium with DAPI

Procedure:

AMPAR_Internalization_Workflow AMPA Receptor Internalization Assay Workflow start Start: Primary Neuronal Culture treatment Treat with this compound (or vehicle control) start->treatment label_surface Label surface GluA2 with primary antibody (live cells) treatment->label_surface induce_internalization Induce internalization (e.g., with AMPA or insulin) label_surface->induce_internalization fix_cells Fix cells with paraformaldehyde induce_internalization->fix_cells block_and_permeabilize Block and permeabilize cells fix_cells->block_and_permeabilize label_internalized Label internalized GluA2 with fluorescent secondary antibody block_and_permeabilize->label_internalized image_and_analyze Image with confocal microscopy and quantify fluorescence label_internalized->image_and_analyze end End: Determine effect on internalization image_and_analyze->end

Caption: Workflow for assessing AMPA receptor internalization using immunofluorescence.

  • Treatment: Treat neuronal cultures with this compound or a vehicle control for the desired time.

  • Labeling of Surface Receptors:

    • Wash the cells with ice-cold PBS.

    • Incubate the live cells with a primary antibody targeting an extracellular domain of GluA2 for 1 hour at 4°C to label the surface receptor population.

  • Induction of Internalization:

    • Wash off the unbound primary antibody.

    • Induce AMPA receptor internalization by treating the cells with a stimulus such as AMPA (e.g., 100 µM for 10-15 minutes) or insulin.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Labeling of Internalized Receptors:

    • Block non-specific binding with a blocking solution for 1 hour.

    • Incubate with a fluorescently labeled secondary antibody to detect the primary antibody that has been internalized along with the receptor.

  • Imaging and Analysis:

    • Mount the coverslips on slides with a mounting medium containing DAPI.

    • Image the cells using a confocal microscope.

    • Quantify the internalized fluorescence intensity per cell. A decrease in the internalized signal in this compound-treated cells compared to the control would indicate inhibition of AMPA receptor internalization.

Quantitative Data

While specific IC₅₀ values for this compound in cell-based assays are not widely reported in the literature, the effective concentration for inhibiting the GluA2-PICK1 interaction and affecting AMPA receptor trafficking in vitro has been established in various studies. The following table provides a summary of typical concentrations used and the observed effects. Note: The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

Cell TypeConcentration RangeObserved EffectReference
Hippocampal Neurons1 - 10 µMInhibition of AMPA-induced GluA2 internalization--INVALID-LINK--
Spinal Cord Neurons5 - 20 µMReduction of synaptic facilitation--INVALID-LINK--
Cultured Neurons~10 µMDisruption of GluA2-PICK1 complex--INVALID-LINK--

Disclaimer: This document is intended for research use only and is not a substitute for standard laboratory safety practices. Researchers should consult relevant literature and safety data sheets before using this compound. The provided protocols are guidelines and may require optimization for specific experimental needs.

References

Application Notes and Protocols for In Vivo Delivery of pep2-AVKI

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

pep2-AVKI is a synthetic peptide inhibitor that selectively disrupts the interaction between the C-terminus of the AMPA receptor subunit GluA2 and the PDZ domain of the protein interacting with C kinase 1 (PICK1).[1][2] This interaction is implicated in the trafficking and surface expression of AMPA receptors, which play a crucial role in synaptic plasticity. Dysregulation of this pathway has been linked to various neurological and psychiatric disorders, including neuropathic pain, spinal cord injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4][5][6] Consequently, this compound presents a promising therapeutic agent for research in these areas.

These application notes provide an overview of potential in vivo delivery methods for this compound, including direct administration and advanced delivery systems. The protocols provided are based on established methodologies for similar peptides targeting the central nervous system (CNS) and should be adapted and optimized for specific experimental needs.

Signaling Pathway of this compound

This compound acts by competitively inhibiting the binding of the GluA2 subunit of AMPA receptors to the PDZ domain of PICK1. This disruption is intended to modulate synaptic strength and neuronal excitability.

G cluster_postsynaptic Postsynaptic Terminal cluster_effects Downstream Effects GluA2 GluA2 Subunit (AMPA Receptor) PICK1 PICK1 GluA2->PICK1 Binds to PDZ domain AMPAR_trafficking ↓ AMPAR Internalization ↑ Surface Expression PICK1->AMPAR_trafficking Regulates pep2_AVKI This compound pep2_AVKI->PICK1 Inhibits Binding Synaptic_Plasticity Modulation of Synaptic Plasticity AMPAR_trafficking->Synaptic_Plasticity Therapeutic_Effect Potential Therapeutic Effect Synaptic_Plasticity->Therapeutic_Effect

Caption: Signaling pathway of this compound action.

Methods for In Vivo Delivery

The choice of delivery method for this compound in vivo will depend on the research question, the target tissue (e.g., brain, spinal cord), and the desired duration of action. Due to the blood-brain barrier (BBB), systemic administration of peptides often results in limited CNS penetration. Therefore, direct CNS administration or specialized delivery systems are generally required.

Standard Formulation for Direct CNS Administration

A common method for in vivo administration of peptides that do not readily cross the BBB is direct injection into the CNS. A standard formulation for this compound suitable for this purpose can be prepared as follows.

Quantitative Data for Standard Formulation:

ParameterValueReference
Solvent Composition 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS[7]
Typical Concentration 2 mg/mL[7]
Route of Administration Intracerebroventricular (ICV), Intrathecal (IT)Adapted from[5]

Experimental Protocol: Preparation of Standard this compound Formulation

  • Reconstitution of this compound: Dissolve the lyophilized this compound peptide in DMSO to create a stock solution (e.g., 40 mg/mL).

  • Preparation of Vehicle: In a sterile tube, mix PEG300 and Tween 80.

  • Formulation:

    • To 50 µL of the this compound stock solution in DMSO, add 300 µL of PEG300. Mix well until the solution is clear.

    • Add 50 µL of Tween 80 to the mixture and mix thoroughly.

    • Add 600 µL of sterile saline or PBS and mix until a clear, homogenous solution is formed.

  • Final Concentration: This procedure will yield a final concentration of 2 mg/mL this compound in a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS. Adjust volumes as needed for the desired final concentration and total volume.

  • Storage: Use the formulation immediately or store at -20°C for short-term use. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Intracerebroventricular (ICV) Injection in Mice (Adapted from Aβ peptide protocols) [5]

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Stereotaxic Surgery:

    • Place the anesthetized mouse in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma.

    • Drill a small hole at the desired coordinates for the lateral ventricle (e.g., AP: -0.2 mm, ML: ±1.0 mm, DV: -2.5 mm from the skull surface).

  • Injection:

    • Slowly lower a Hamilton syringe filled with the this compound formulation to the target depth.

    • Infuse the desired volume (typically 1-5 µL) over several minutes.

    • Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.

Experimental Protocol: Intrathecal (IT) Injection in Rats (Adapted from similar peptide studies) [3]

  • Anesthesia: Anesthetize the rat with isoflurane.

  • Positioning: Place the rat in a prone position with the pelvis elevated.

  • Injection:

    • Insert a 30-gauge needle attached to a Hamilton syringe between the L4 and L5 vertebrae.

    • A tail flick response indicates proper placement in the intrathecal space.

    • Inject the desired volume (typically 10-20 µL) of the this compound formulation.

  • Recovery: Monitor the animal until it has fully recovered from anesthesia.

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration pep2_AVKI_powder Lyophilized this compound Stock Stock Solution (40 mg/mL) pep2_AVKI_powder->Stock Dissolve DMSO DMSO DMSO->Stock PEG300 PEG300 Vehicle Vehicle PEG300->Vehicle Tween80 Tween 80 Tween80->Vehicle Saline Saline/PBS Saline->Vehicle Final_Formulation Final Formulation (2 mg/mL) Stock->Final_Formulation Vehicle->Final_Formulation ICV Intracerebroventricular (ICV) Injection Final_Formulation->ICV IT Intrathecal (IT) Injection Final_Formulation->IT

Caption: Workflow for standard this compound delivery.

Advanced Delivery Systems

To improve bioavailability, achieve targeted delivery, and provide sustained release, this compound can be encapsulated in various nanocarriers.

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[8][9][10] Surface modification with targeting ligands, such as Angiopep-2, can facilitate transport across the BBB.[11][12][13][14]

Quantitative Data for a Hypothetical this compound Liposomal Formulation (based on similar systems):

ParameterValueReference (Adapted from)
Lipid Composition DSPC:Cholesterol:DSPE-PEG2000 (molar ratio)[11]
Targeting Ligand DSPE-PEG2000-Angiopep-2[11][12]
Size 100-150 nm[11]
Zeta Potential -10 to -30 mV[11]
Encapsulation Efficiency > 50%-

Experimental Protocol: Preparation of this compound Loaded Liposomes

  • Lipid Film Hydration:

    • Dissolve lipids (e.g., DSPC, cholesterol, DSPE-PEG2000, and DSPE-PEG2000-Angiopep-2) in a suitable organic solvent (e.g., chloroform).

    • Evaporate the solvent using a rotary evaporator to form a thin lipid film.

    • Hydrate the film with a solution of this compound in a suitable buffer (e.g., PBS) with gentle agitation.

  • Size Extrusion:

    • Subject the hydrated liposome suspension to several freeze-thaw cycles.

    • Extrude the suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.

  • Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency using dynamic light scattering, electrophoretic light scattering, and a peptide quantification assay, respectively.

Polymeric nanoparticles can protect the peptide from degradation and can be surface-functionalized for targeted delivery.[13][15][16]

Quantitative Data for a Hypothetical this compound Nanoparticle Formulation:

ParameterValueReference (Adapted from)
Polymer PLGA (Poly(lactic-co-glycolic acid))-
Targeting Ligand Angiopep-2[13][14]
Size 150-200 nm[13]
Drug Loading 1-5% (w/w)-

Experimental Protocol: Preparation of this compound Loaded PLGA Nanoparticles

  • Emulsion-Solvent Evaporation Method:

    • Dissolve PLGA and this compound in a suitable organic solvent.

    • Emulsify this organic phase in an aqueous phase containing a surfactant (e.g., PVA).

    • Evaporate the organic solvent to allow for nanoparticle formation.

  • Surface Functionalization (Post-synthesis):

    • Activate the carboxyl groups on the surface of the PLGA nanoparticles using EDC/NHS chemistry.

    • Conjugate a targeting ligand like Angiopep-2 to the activated surface.

  • Purification and Characterization: Purify the nanoparticles by centrifugation and wash steps. Characterize for size, morphology, drug loading, and surface modification.

Injectable hydrogels can serve as a depot for the sustained release of this compound, which is particularly relevant for localized delivery in applications like spinal cord injury.[7][17][18][19]

Quantitative Data for a Hypothetical this compound Hydrogel Formulation:

ParameterValueReference (Adapted from)
Hydrogel Matrix Hyaluronic acid, Chitosan, or PEG-based[7][17]
Gelling Mechanism Temperature-sensitive or photocrosslinkable[7]
Release Profile Sustained release over days to weeks[17]

Experimental Protocol: Preparation of a Thermosensitive this compound Hydrogel

  • Polymer Solution: Prepare a solution of a thermosensitive polymer (e.g., a poloxamer) in a cold buffer.

  • Incorporation of this compound: Dissolve this compound in the cold polymer solution.

  • In Vivo Application: The formulation remains a liquid at low temperatures for ease of injection. Upon injection into the body, the increase in temperature to 37°C will cause the polymer to undergo a sol-gel transition, forming a gel depot that entraps the peptide for sustained release.

G cluster_systems Advanced Delivery Systems cluster_benefits Benefits Liposomes Liposomes BBB_Penetration ↑ BBB Penetration Liposomes->BBB_Penetration Targeted_Delivery Targeted Delivery Liposomes->Targeted_Delivery Reduced_Degradation ↓ Peptide Degradation Liposomes->Reduced_Degradation Nanoparticles Nanoparticles Nanoparticles->BBB_Penetration Nanoparticles->Targeted_Delivery Nanoparticles->Reduced_Degradation Hydrogels Hydrogels Sustained_Release Sustained Release Hydrogels->Sustained_Release Hydrogels->Reduced_Degradation pep2_AVKI This compound pep2_AVKI->Liposomes Encapsulation pep2_AVKI->Nanoparticles Encapsulation pep2_AVKI->Hydrogels Incorporation Targeting_Ligand Targeting Ligand (e.g., Angiopep-2) Targeting_Ligand->Liposomes Surface Modification Targeting_Ligand->Nanoparticles Surface Modification

Caption: Advanced delivery systems for this compound.

In Vivo Efficacy and Biodistribution Studies

To evaluate the therapeutic potential and pharmacokinetic profile of this compound formulations, various in vivo models and analytical techniques can be employed.

Animal Models:

  • Neuropathic Pain: Spared nerve injury (SNI) or chronic constriction injury (CCI) models in rodents are commonly used. Efficacy is assessed by measuring mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test).[3][6]

  • Spinal Cord Injury (SCI): Contusion or transection injury models in rats or mice. Functional recovery is evaluated using locomotor rating scales (e.g., BBB score) and histological analysis of the spinal cord tissue.[20][21][22][23]

  • Neurodegenerative Diseases:

    • Alzheimer's Disease: Transgenic mouse models expressing human amyloid precursor protein (APP) and/or presenilin-1 (PS1) mutations (e.g., 5XFAD, APP/PS1). Cognitive function is assessed using behavioral tests like the Morris water maze or Y-maze.[24][25][26][27][28]

    • Parkinson's Disease: Neurotoxin-induced models (e.g., 6-OHDA or MPTP) or genetic models (e.g., AAV-α-synuclein). Motor function is evaluated by tests such as the rotarod or cylinder test.[29][30][31][32]

Biodistribution and Pharmacokinetics:

To determine the in vivo fate of this compound, the peptide can be labeled (e.g., with a fluorescent dye or a radioisotope) and tracked after administration.

Experimental Protocol: Ex Vivo Biodistribution of Labeled this compound [33][34][35]

  • Labeling: Conjugate this compound with a near-infrared fluorescent dye (e.g., Cy5.5) or a radioisotope (e.g., 125I).

  • Administration: Administer the labeled this compound formulation to animals via the chosen route.

  • Tissue Harvesting: At various time points post-administration, euthanize the animals and harvest major organs (brain, spinal cord, liver, kidneys, spleen, etc.).

  • Quantification:

    • For fluorescently labeled peptide, homogenize the tissues and measure the fluorescence intensity using a suitable imaging system.

    • For radiolabeled peptide, measure the radioactivity in each organ using a gamma counter.

  • Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

The in vivo delivery of this compound presents a valuable approach for investigating its therapeutic potential in a range of CNS disorders. The choice of delivery method should be carefully considered based on the specific research objectives. While direct CNS administration offers a straightforward way to bypass the BBB, advanced delivery systems like liposomes, nanoparticles, and hydrogels hold promise for targeted, sustained, and less invasive delivery. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies with this compound. It is crucial to note that these are generalized protocols and will require optimization for specific applications.

References

Application Notes and Protocols for PEP2-AVKI in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEP2-AVKI is a synthetic peptide that acts as a selective inhibitor of the interaction between the C-terminus of the AMPA receptor subunit GluA2 and the PDZ domain of Protein Interacting with C Kinase 1 (PICK1). This interaction is a critical regulatory step in the trafficking of GluA2-containing AMPA receptors, which are essential for synaptic plasticity, learning, and memory. By disrupting the GluA2-PICK1 interaction, this compound provides a valuable tool for investigating the molecular mechanisms underlying AMPA receptor endocytosis, synaptic depression, and the pathophysiology of neurological disorders associated with aberrant glutamatergic signaling. These application notes provide detailed protocols for the use of this compound in primary neuronal cultures to study its effects on AMPA receptor trafficking and synaptic function.

Mechanism of Action

This compound is a cell-permeable peptide that specifically targets the binding of PICK1 to the GluA2 subunit of AMPA receptors. This targeted disruption prevents the internalization of GluA2-containing AMPA receptors from the synaptic membrane. Unlike broader inhibitors, this compound does not affect the binding of GluA2 to other PDZ domain-containing proteins such as GRIP or ABP. This selectivity allows for the precise investigation of the role of the PICK1-mediated trafficking pathway in neuronal function. The inhibition of GluA2 internalization by this compound can lead to an alteration in the subunit composition of synaptic AMPA receptors, thereby influencing synaptic strength and plasticity.

Data Presentation

The following tables summarize quantitative data from representative experiments illustrating the effects of this compound on AMPA receptor trafficking and synaptic transmission in primary neuronal cultures.

Parameter MeasuredCell TypeThis compound ConcentrationIncubation TimeResult
Surface GluA2 LevelsPrimary Hippocampal Neurons10 µM24 hoursIncreased surface expression of GluA2
AMPA/NMDA RatioPrimary Cortical Neurons5 µM48 hoursSignificant increase in the AMPA/NMDA ratio
mEPSC AmplitudePrimary Hippocampal Neurons10 µM30 minutesNo significant change
mEPSC FrequencyPrimary Hippocampal Neurons10 µM30 minutesNo significant change
Long-Term Depression (LTD)Primary Hippocampal Neurons5 µMPre-incubation for 1 hourBlockade of chemically-induced LTD

Note: The data presented are illustrative and may vary depending on the specific experimental conditions, neuronal preparation, and developmental stage of the culture.

Experimental Protocols

Protocol 1: Preparation and Treatment of Primary Neuronal Cultures with this compound

This protocol outlines the basic steps for preparing primary neuronal cultures and treating them with this compound.

Materials:

  • This compound peptide (lyophilized)

  • Sterile, nuclease-free water or appropriate buffer (e.g., PBS) for reconstitution

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons) plated on appropriate substrates (e.g., poly-L-lysine coated coverslips or plates)

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Reconstitution of this compound:

    • Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom.

    • Reconstitute the peptide in sterile, nuclease-free water or PBS to a stock concentration of 1 mM. For example, for 1 mg of peptide with a molecular weight of approximately 1300 g/mol , add 769 µL of solvent.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Treatment of Primary Neuronal Cultures:

    • Culture primary neurons to the desired developmental stage (e.g., 10-14 days in vitro, DIV).

    • Thaw an aliquot of the this compound stock solution on ice.

    • Dilute the stock solution to the desired final concentration in pre-warmed neuronal culture medium. A typical starting concentration is 5-10 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

    • Remove the existing culture medium from the neurons and replace it with the medium containing this compound.

    • For a control group, treat cells with vehicle (the same concentration of the solvent used to reconstitute the peptide) in culture medium.

    • Incubate the neurons for the desired period. Incubation times can range from 30 minutes for acute effects to 48 hours for longer-term studies of protein expression and synaptic scaling.

    • Following incubation, proceed with downstream analysis (e.g., immunocytochemistry, electrophysiology, biochemical assays).

Protocol 2: Analysis of AMPA Receptor Surface Expression by Immunocytochemistry

This protocol describes how to assess changes in the surface expression of GluA2-containing AMPA receptors following this compound treatment.

Materials:

  • Primary neuronal cultures on coverslips treated with this compound or vehicle.

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100).

  • Primary antibody against an extracellular epitope of GluA2.

  • Fluorescently labeled secondary antibody.

  • Mounting medium with DAPI.

  • Fluorescence microscope.

Procedure:

  • Fixation:

    • Following this compound treatment, gently wash the coverslips twice with PBS.

    • Fix the neurons with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the coverslips three times with PBS for 5 minutes each.

  • Immunostaining of Surface Receptors:

    • To specifically label surface receptors, perform the primary antibody incubation before permeabilization.

    • Incubate the coverslips with the primary antibody against the extracellular domain of GluA2 diluted in blocking solution (without Triton X-100) for 1 hour at room temperature or overnight at 4°C.

    • Wash the coverslips three times with PBS.

  • Permeabilization and Secondary Antibody Incubation:

    • Permeabilize the cells by incubating with blocking solution containing 0.1% Triton X-100 for 10 minutes at room temperature.

    • Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

    • Wash the coverslips three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using mounting medium containing DAPI.

    • Image the coverslips using a fluorescence microscope.

    • Quantify the fluorescence intensity of surface GluA2 clusters along dendrites using appropriate image analysis software.

Protocol 3: Electrophysiological Recording of Synaptic Currents

This protocol provides a general framework for recording miniature excitatory postsynaptic currents (mEPSCs) to assess the effect of this compound on basal synaptic transmission.

Materials:

  • Primary neuronal cultures on coverslips.

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 2 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

  • Tetrodotoxin (TTX) to block action potentials (1 µM).

  • Picrotoxin to block GABAA receptors (100 µM).

  • Patch-clamp recording setup.

  • Internal solution for the patch pipette containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 NaCl, 1 MgCl2, 5 Mg-ATP, and 0.5 Na-GTP (pH adjusted to 7.2 with CsOH).

Procedure:

  • Preparation:

    • Prepare aCSF and internal solution.

    • Treat the neuronal cultures with this compound (e.g., 10 µM) or vehicle for the desired duration.

  • Recording:

    • Transfer a coverslip to the recording chamber and perfuse with aCSF containing TTX and picrotoxin.

    • Obtain whole-cell patch-clamp recordings from pyramidal-like neurons.

    • Hold the membrane potential at -70 mV.

    • Record mEPSCs for a period of 5-10 minutes.

  • Analysis:

    • Analyze the recorded traces using appropriate software to determine the frequency and amplitude of mEPSCs.

    • Compare the mEPSC properties between vehicle-treated and this compound-treated neurons.

Visualization of Signaling Pathways and Workflows

PEP2_AVKI_Signaling_Pathway PEP2_AVKI This compound GluA2_PICK1 GluA2-PICK1 Interaction PEP2_AVKI->GluA2_PICK1 Inhibits GluA2_Internalization GluA2 Internalization (Endocytosis) GluA2_PICK1->GluA2_Internalization Promotes Surface_GluA2 Surface AMPA Receptors (GluA2-containing) GluA2_Internalization->Surface_GluA2 Reduces Synaptic_Strength Synaptic Strength Surface_GluA2->Synaptic_Strength Maintains/ Increases

Caption: this compound signaling pathway.

Experimental_Workflow Start Start: Primary Neuronal Culture (e.g., DIV 10-14) Treatment Treatment with this compound (e.g., 5-10 µM) Start->Treatment Control Vehicle Control Start->Control Incubation Incubation (30 min - 48 hours) Treatment->Incubation Control->Incubation Analysis Downstream Analysis Incubation->Analysis ICC Immunocytochemistry (Surface GluA2) Analysis->ICC Ephys Electrophysiology (mEPSCs, LTD) Analysis->Ephys Biochem Biochemical Assays (Surface Biotinylation) Analysis->Biochem

Caption: Experimental workflow for using this compound.

Application Notes and Protocols for PEP2-AVKI Administration in Live Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEP2-AVKI is a synthetic peptide inhibitor that offers a high degree of specificity in modulating synaptic plasticity. It functions by selectively disrupting the interaction between the C-terminus of the AMPA receptor subunit GluA2 and the PDZ domain of the Protein Interacting with C Kinase 1 (PICK1).[1][2][3] This interaction is a critical step in the internalization of GluA2-containing AMPA receptors, a key process in long-term depression (LTD) and other forms of synaptic plasticity. By inhibiting this interaction, this compound can be utilized as a tool to investigate the molecular mechanisms underlying synaptic function and to explore its therapeutic potential in neurological disorders characterized by aberrant synaptic plasticity.

These application notes provide a comprehensive overview of the mechanism of action of this compound and a detailed, generalized protocol for its administration in live animal studies, primarily focusing on rodent models. Due to the limited availability of published in vivo data for this compound, this document emphasizes the importance of initial dose-finding and toxicity studies.

Mechanism of Action and Signaling Pathway

This compound is a cell-permeable peptide that mimics the C-terminal sequence of the GluA2 subunit of the AMPA receptor. This allows it to competitively inhibit the binding of GluA2 to the PDZ domain of PICK1. The interaction between GluA2 and PICK1 is a crucial regulatory step in the endocytosis of AMPA receptors from the synaptic membrane. This process is dynamically regulated by the phosphorylation of Serine 880 on the GluA2 subunit by Protein Kinase C (PKC), which enhances the affinity of GluA2 for PICK1. The activity of PKC and another key kinase, Ca2+/calmodulin-dependent protein kinase II (CaMKII), are central to the signaling cascade that governs the removal of GluA2-containing AMPA receptors from the synapse. By blocking the GluA2-PICK1 interaction, this compound effectively prevents the internalization of these receptors, thereby modulating synaptic strength.

Signaling Pathway Diagram

PEP2_AVKI_Signaling_Pathway Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR AMPAR AMPAR (GluA2-containing) PICK1 PICK1 AMPAR->PICK1 Binding Ca2+ Ca2+ NMDAR->Ca2+ Influx PKC PKC Ca2+->PKC Activates CaMKII CaMKII Ca2+->CaMKII Activates PKC->AMPAR Phosphorylates S880 on GluA2 Endocytosis Endocytosis PICK1->Endocytosis Mediates PEP2_AVKI This compound PEP2_AVKI->PICK1 Inhibits Binding

Caption: this compound inhibits the GluA2-PICK1 interaction, preventing AMPA receptor endocytosis.

Experimental Protocols

The following protocols are generalized and should be adapted based on the specific research question, animal model, and preliminary dose-finding studies.

Materials
  • This compound peptide (lyophilized)

  • Vehicle solution components:

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Polyethylene glycol 300 (PEG300)

    • Tween 80

    • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

  • Appropriate animal model (e.g., C57BL/6 mice, Sprague-Dawley rats)

Preparation of this compound Formulation

Note: This formulation is a starting point based on common practices for in vivo administration of peptides. The optimal vehicle may vary.

  • Reconstitution of this compound:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening.

    • Reconstitute the peptide in a small volume of sterile DMSO to create a concentrated stock solution (e.g., 40 mg/mL). Ensure the peptide is fully dissolved.

  • Preparation of the Vehicle:

    • A commonly used vehicle for in vivo peptide administration consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline/PBS.

    • To prepare 1 mL of the final formulation at a working concentration of 2 mg/mL (example):

      • Take 50 µL of the 40 mg/mL this compound stock solution in DMSO.

      • Add 300 µL of PEG300 and mix thoroughly until the solution is clear.

      • Add 50 µL of Tween 80 and mix until clear.

      • Add 600 µL of sterile saline or PBS and mix thoroughly.

  • Final Concentration Adjustment:

    • The final concentration of this compound should be adjusted based on the desired dosage (mg/kg) and the injection volume per animal. A typical injection volume for mice is 100 µL.

Animal Handling and Administration

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

  • Animal Acclimation:

    • Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Route of Administration:

    • The choice of administration route will depend on the desired pharmacokinetic profile.

      • Intraperitoneal (IP) injection: Offers systemic distribution and is a common route for preclinical studies.

      • Intravenous (IV) injection: Provides immediate and complete bioavailability.

      • Subcutaneous (SC) injection: Results in slower, more sustained absorption.

      • Intracerebroventricular (ICV) or direct brain infusion: For targeted delivery to the central nervous system, bypassing the blood-brain barrier. This is a more invasive procedure requiring stereotactic surgery.

  • Dose-Finding and Toxicity Studies:

    • It is critical to perform initial dose-finding studies to determine the effective and non-toxic dose range of this compound.

    • A suggested starting approach is to test a range of doses (e.g., 1, 5, 10, 25 mg/kg) and monitor for any adverse effects on animal well-being (e.g., weight loss, changes in behavior, signs of distress).

    • A control group receiving only the vehicle should always be included.

Experimental Workflow

The following diagram outlines a general workflow for an in vivo study using this compound.

Experimental_Workflow A Animal Acclimation (1 week) B Baseline Measurements (e.g., behavioral tests, physiological recordings) A->B C Randomization into Groups (Vehicle, this compound doses) B->C D This compound Administration (Define dose, route, frequency) C->D E Post-treatment Monitoring (Behavioral, physiological) D->E F Tissue Collection (e.g., brain, blood) E->F G Biochemical/Histological Analysis (e.g., Western blot, IHC, PK analysis) F->G H Data Analysis and Interpretation G->H

Caption: General experimental workflow for in vivo studies with this compound.

Data Presentation

Quantitative data from in vivo studies with this compound should be summarized in tables for clear comparison between treatment groups.

Table 1: Example Pharmacokinetic Parameters of a Hypothetical Peptide in Rodents

ParameterRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng*h/mL)Bioavailability (%)
Mouse IV115000.11.52500100
IP58000.52.0320025.6
SC54501.02.5280022.4
Rat IV112000.11.82800100
IP57000.752.2350025

Table 2: Example Efficacy Data in a Behavioral Model

Treatment GroupDose (mg/kg, IP)nBehavioral Score (Mean ± SEM)% Improvement vs. Vehicle
Vehicle -1025.4 ± 2.1-
This compound 11022.1 ± 1.913.0%
This compound 51015.8 ± 1.537.8%
This compound 101014.5 ± 1.342.9%
*p < 0.05 compared to Vehicle

Table 3: Example Acute Toxicity Profile in Mice

RouteLD50 (mg/kg)Observed Adverse Effects
IP > 100Mild sedation at doses > 50 mg/kg
IV 75Transient hypoactivity

Conclusion

This compound is a valuable research tool for dissecting the role of GluA2-PICK1 interactions in synaptic function. While specific in vivo administration protocols are not yet established in the literature, the information provided in these application notes offers a solid foundation for researchers to design and conduct their own studies. It is imperative to perform thorough dose-finding and toxicity assessments to ensure the validity and reproducibility of experimental results. The provided diagrams and tables serve as templates for visualizing the mechanism of action and for presenting quantitative data in a clear and concise manner.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pep2-AVKI Incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of Pep2-AVKI for maximal effect in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic peptide inhibitor that selectively disrupts the interaction between the C-terminal PDZ binding motif of the AMPA receptor subunit GluA2 and the PDZ domain of the Protein Interacting with C Kinase 1 (PICK1). This interaction is crucial for the intracellular trafficking and synaptic localization of GluA2-containing AMPA receptors. By inhibiting this interaction, this compound can be used to study the role of GluA2-PICK1 in synaptic plasticity and neuronal function.

Q2: How can I determine the optimal incubation time for this compound in my experiments?

A2: The optimal incubation time for this compound will depend on several factors, including the cell type (e.g., primary neurons, cell lines), the concentration of the peptide, and the specific downstream effect being measured. A time-course experiment is the most effective method to determine the optimal incubation period. This involves treating your cells with a fixed concentration of this compound and measuring the desired effect at multiple time points.

Q3: What is a suitable starting concentration for this compound?

A3: While the optimal concentration may vary, a common starting point for peptide inhibitors is in the low micromolar range (e.g., 1-10 µM). It is recommended to perform a dose-response experiment to identify the most effective concentration in your specific experimental system before proceeding with a time-course analysis.

Q4: Is this compound cell-permeable?

A4: The cell permeability of this compound is a critical factor. For intracellular targets like the GluA2-PICK1 interaction, the peptide needs to cross the cell membrane. Information on whether this compound is conjugated to a cell-penetrating peptide (CPP) should be obtained from the supplier. If not, co-incubation with a CPP or the use of transfection reagents may be necessary.

Experimental Protocols

Protocol: Time-Course Analysis to Determine Optimal this compound Incubation Time

This protocol outlines a general procedure to determine the optimal incubation time for this compound by measuring the disruption of the GluA2-PICK1 interaction using co-immunoprecipitation (co-IP).

1. Cell Culture and Treatment:

  • Plate your cells of interest (e.g., primary cortical neurons or HEK293 cells co-transfected with GluA2 and PICK1) at an appropriate density.

  • Allow the cells to adhere and reach the desired confluency.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • Treat the cells with a predetermined concentration of this compound (e.g., 5 µM).

  • Incubate the cells for varying durations (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, and 24 hours). Include an untreated control group.

2. Cell Lysis:

  • After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extracts.

3. Co-Immunoprecipitation (Co-IP):

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate a standardized amount of protein from each time point with an antibody against either GluA2 or PICK1 overnight at 4°C with gentle rotation.

  • Add protein A/G beads to each sample and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

4. Western Blotting:

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Probe the membrane with primary antibodies against both GluA2 and PICK1.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities for the co-immunoprecipitated protein (e.g., GluA2 when PICK1 was the bait, and vice versa).

  • Normalize the amount of co-immunoprecipitated protein to the amount of the bait protein.

  • Plot the normalized co-immunoprecipitated protein levels against the incubation time to identify the time point with the maximal reduction in the GluA2-PICK1 interaction.

Data Presentation

Table 1: Hypothetical Time-Course of this compound (5 µM) on GluA2-PICK1 Interaction

Incubation TimeNormalized Co-IP Signal (GluA2/PICK1 ratio)% Inhibition of Interaction (relative to control)
0 min (Control)1.000%
30 min0.7525%
1 hour0.5248%
2 hours0.3565%
4 hours0.2872%
8 hours0.3862%
24 hours0.5545%

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Mandatory Visualizations

Pep2_AVKI_Signaling_Pathway cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol AMPA_R AMPA Receptor GluA1 GluA2 PICK1 PICK1 AMPA_R:g2->PICK1 Binds (PDZ interaction) PICK1->AMPA_R Promotes Internalization Pep2_AVKI This compound Pep2_AVKI->PICK1 Inhibits Binding

Caption: this compound signaling pathway.

Experimental_Workflow start Start: Cell Culture treatment Treat with this compound at various time points start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis co_ip Co-Immunoprecipitation (Co-IP) (Target: GluA2 or PICK1) lysis->co_ip western_blot SDS-PAGE and Western Blotting co_ip->western_blot analysis Densitometry and Data Analysis western_blot->analysis end End: Determine Optimal Incubation Time analysis->end

Caption: Experimental workflow for optimizing incubation time.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No effect of this compound observed 1. Peptide instability: The peptide may be degrading in the culture medium. 2. Poor cell permeability: this compound may not be efficiently entering the cells. 3. Incorrect peptide concentration: The concentration used may be too low. 4. Suboptimal incubation time: The chosen time points may have missed the window of maximal effect.1. Prepare fresh peptide solutions for each experiment. Consider using protease inhibitors in the culture medium if appropriate. 2. Confirm if the peptide is cell-permeable. If not, use a cell-penetrating peptide or a suitable delivery method. 3. Perform a dose-response experiment to determine the optimal concentration. 4. Expand the range of your time-course experiment to include both earlier and later time points.
High variability between replicates 1. Inconsistent cell health or density: Variations in cell culture conditions can affect the experimental outcome. 2. Pipetting errors: Inaccurate pipetting can lead to variations in peptide concentration. 3. Inconsistent timing: Precise timing of incubation and subsequent steps is crucial.1. Ensure consistent cell seeding density and monitor cell health. 2. Use calibrated pipettes and be meticulous during dilutions and treatments. 3. Use a timer and process all samples consistently.
This compound appears to be toxic to cells 1. High peptide concentration: The concentration used may be cytotoxic. 2. Solvent toxicity: The solvent used to dissolve the peptide (e.g., DMSO) may be toxic at the final concentration. 3. Peptide aggregation: The peptide may be forming aggregates that are toxic to cells.1. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of the peptide. 2. Ensure the final concentration of the solvent is below the toxic threshold for your cells. 3. Check the solubility of the peptide and consider using a different solvent or sonication to prevent aggregation.
Difficulty in detecting the GluA2-PICK1 interaction by Co-IP 1. Weak or transient interaction: The interaction may be difficult to capture. 2. Antibody issues: The antibodies used may not be suitable for Co-IP. 3. Harsh lysis conditions: The lysis buffer may be disrupting the protein-protein interaction.1. Consider using a cross-linking agent to stabilize the interaction before lysis. 2. Use antibodies that have been validated for Co-IP. 3. Use a milder lysis buffer (e.g., without harsh detergents).

strategies for reducing variability in pep2-AVKI experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pep2-AVKI, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce variability and achieve consistent, reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic inhibitor peptide designed to selectively disrupt the interaction between the C-terminal PDZ binding motif of the AMPA receptor subunit GluA2 and the PDZ domain of the Protein Interacting with C Kinase 1 (PICK1).[1][2][3][4][5] By blocking this interaction, this compound inhibits the internalization of GluA2-containing AMPA receptors, a key process in synaptic depression and plasticity.[6] It does not affect the binding of GluA2 to other proteins like GRIP or ABP.[2][3][5]

Q2: My experimental results with this compound are inconsistent. What are the common sources of variability?

A2: Variability in peptide-based experiments can arise from several factors. For this compound, the most common issues include:

  • Peptide Solubility and Aggregation: Improper dissolution can lead to inaccurate concentrations and aggregation, reducing the effective concentration of the peptide.

  • Peptide Stability: this compound, like many peptides, can be susceptible to degradation by proteases in cell culture media or freeze-thaw cycles.

  • Inconsistent Cell Culture Conditions: Variations in cell density, passage number, and overall health can significantly impact the cellular response to this compound.

  • Experimental Protocol Deviations: Minor changes in incubation times, peptide concentrations, or washing steps can lead to significant differences in results.

  • Biological Contaminants: Endotoxins or other microbial contaminants in the peptide preparation or cell culture reagents can trigger unintended cellular responses.

Q3: How should I properly dissolve and store this compound?

A3: Proper handling of this compound is critical for reproducible results.

  • Dissolution: this compound is soluble in water.[5] A recommended stock solution concentration is 2 mg/mL in sterile, nuclease-free water.[5] To ensure complete dissolution, sonication is recommended.[5] For cell-based assays, it is crucial to further dilute the stock solution into the appropriate sterile buffer or cell culture medium immediately before use.

  • Storage:

    • Lyophilized Powder: Store desiccated at -20°C for long-term stability (up to 3 years).[5]

    • Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year.[5]

    • Working Dilutions: Prepare fresh for each experiment and do not store for extended periods.

Q4: What are the recommended working concentrations and incubation times for this compound in in-vitro experiments?

A4: The optimal concentration and incubation time for this compound are highly dependent on the experimental system (e.g., cell type, assay readout). Based on available literature for similar peptides and general practices for PDZ domain inhibitors, a good starting point is to perform a dose-response curve. A related peptide, pep2-EVKI, when fused to a cell-penetrating peptide (TAT), was used at a concentration of 1 µM for 15 hours in in-vivo and in-vitro experiments to modulate AMPA receptor surface expression.[7] For initial in-vitro experiments with this compound, a concentration range of 1-10 µM with incubation times from 1 to 24 hours is a reasonable starting point for optimization.

Q5: Are there any known off-target effects of this compound?

A5: this compound is designed to be a selective inhibitor of the GluA2-PICK1 interaction.[1][2][3][5] However, as with any peptide-based inhibitor, the potential for off-target effects exists, though they are generally less common than with small molecules due to the high specificity of peptide interactions. It is always recommended to include appropriate controls in your experiments, such as a scrambled version of the peptide with the same amino acid composition but in a random sequence, to confirm that the observed effects are specific to the inhibition of the GluA2-PICK1 interaction.

Troubleshooting Guides

Issue 1: Low or No Observed Effect of this compound
Potential Cause Troubleshooting Step Recommended Protocol/Assay
Peptide Degradation 1. Prepare fresh working solutions from a new aliquot of the frozen stock for each experiment. 2. Minimize the time the peptide is in protease-containing solutions (e.g., serum-containing media). 3. Perform a stability test of the peptide in your specific experimental buffer/media.Peptide Stability Assay: Incubate this compound in your cell culture medium at 37°C for various time points (e.g., 0, 2, 6, 12, 24 hours). Analyze the samples by HPLC to determine the percentage of intact peptide remaining.
Insufficient Peptide Concentration 1. Perform a dose-response experiment to determine the optimal effective concentration for your specific cell type and assay. 2. Ensure accurate initial dissolution and dilution of the peptide.Dose-Response Western Blot: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25 µM) for a fixed time. Use surface biotinylation followed by Western blot to quantify the change in surface GluA2 levels.
Poor Cell Permeability If using a cell type with low endocytic activity, the peptide may not be efficiently internalized. Consider using a cell-penetrating peptide (CPP) conjugated version of this compound.Immunocytochemistry: Treat cells with a fluorescently labeled version of this compound and visualize its subcellular localization using confocal microscopy to confirm cell entry.
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Step Recommended Protocol/Assay
Inconsistent Peptide Preparation 1. Always use the same protocol for dissolving and diluting the peptide. 2. Vortex and briefly centrifuge the stock solution before making dilutions to ensure homogeneity. 3. Prepare a single master mix of the final treatment solution for all replicates.Standardized Solution Preparation: Document a detailed, step-by-step protocol for peptide preparation and ensure all users adhere to it strictly.
Cell Culture Inconsistency 1. Use cells within a narrow passage number range for all experiments. 2. Plate cells at a consistent density and allow them to adhere and stabilize for the same amount of time before treatment. 3. Regularly check cell morphology and viability.Cell Proliferation/Viability Assay: Before each experiment, perform a quick cell count and viability assessment (e.g., using Trypan Blue) to ensure consistency across different batches of cells.
Assay-Specific Technical Errors 1. For Western blotting, ensure equal protein loading by performing a total protein quantification (e.g., BCA assay) and normalizing to a loading control. 2. For imaging-based assays, use a consistent image acquisition and analysis pipeline.Quantitative Western Blotting: After protein transfer, stain the membrane with a total protein stain (e.g., Ponceau S) to visualize and quantify total protein in each lane before proceeding with antibody incubation. Use this to normalize the final band intensities.

Experimental Protocols & Methodologies

Protocol 1: Surface Biotinylation Assay to Quantify AMPA Receptor Internalization

This protocol allows for the quantification of the effect of this compound on the surface expression of GluA2-containing AMPA receptors.

  • Cell Culture: Plate primary neurons or a suitable cell line (e.g., HEK293 cells expressing GluA2) and grow to the desired confluency.

  • This compound Treatment: Treat the cells with the desired concentration of this compound or vehicle control for the optimized incubation time.

  • Biotinylation of Surface Proteins:

    • Wash cells twice with ice-cold PBS.

    • Incubate cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes at 4°C with gentle agitation.

    • Quench the reaction by washing with a quenching buffer (e.g., PBS containing 100 mM glycine).

  • Induction of Internalization: Warm the cells to 37°C for a defined period (e.g., 10-30 minutes) to allow for receptor endocytosis.

  • Removal of Surface Biotin:

    • To measure the internalized fraction, strip the remaining surface biotin by incubating the cells with a reducing agent (e.g., glutathione solution) at 4°C.

    • Wash cells with PBS.

  • Cell Lysis and Streptavidin Pulldown:

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

    • Incubate the supernatant with streptavidin-agarose beads to capture the biotinylated (internalized) proteins.

  • Western Blot Analysis:

    • Wash the beads and elute the bound proteins.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with an antibody specific for the GluA2 subunit.

    • Quantify the band intensities to determine the amount of internalized GluA2 in this compound treated versus control cells.

Protocol 2: Immunocytochemistry for Visualization of GluA2 Trafficking

This protocol allows for the qualitative and semi-quantitative analysis of GluA2 localization.

  • Cell Culture: Grow cells on glass coverslips.

  • This compound Treatment: Treat cells with this compound or vehicle control.

  • Antibody Labeling of Surface Receptors:

    • Incubate live, non-permeabilized cells with an antibody targeting an extracellular epitope of GluA2 for 1 hour at 4°C.

  • Induction of Internalization: Wash off unbound antibody and warm the cells to 37°C for a defined period to allow for internalization of the antibody-bound receptors.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

  • Staining of Internalized Receptors:

    • Incubate with a fluorescently labeled secondary antibody to visualize the internalized primary antibody-receptor complexes.

  • Microscopy and Analysis:

    • Mount the coverslips and acquire images using a confocal microscope.

    • Analyze the images to quantify the amount and localization of internalized GluA2 puncta.

Visualizations

This compound Signaling Pathway

Troubleshooting_Workflow Start Inconsistent or Unexpected Results Check_Peptide Verify Peptide Integrity (Solubility, Storage, Age) Start->Check_Peptide Check_Protocol Review Experimental Protocol (Concentration, Incubation Time) Start->Check_Protocol Check_Cells Assess Cell Health & Consistency (Passage #, Density, Viability) Start->Check_Cells Dose_Response Perform Dose-Response Experiment Check_Peptide->Dose_Response Time_Course Perform Time-Course Experiment Check_Protocol->Time_Course Positive_Control Run Positive Control (e.g., Insulin-induced internalization) Check_Cells->Positive_Control Analyze_Data Re-analyze Data Dose_Response->Analyze_Data Time_Course->Analyze_Data Negative_Control Run Negative Control (Scrambled Peptide) Positive_Control->Negative_Control Negative_Control->Analyze_Data Success Consistent Results Analyze_Data->Success

Troubleshooting Workflow

Experimental_Factors cluster_Peptide Peptide Factors cluster_System System Factors cluster_Protocol Protocol Factors Variability Experimental Variability Purity Purity Purity->Variability Solubility Solubility Solubility->Variability Stability Stability Stability->Variability Cell_Type Cell Type Cell_Type->Variability Cell_Health Cell Health Cell_Health->Variability Media Culture Media Media->Variability Concentration Concentration Concentration->Variability Incubation_Time Incubation Time Incubation_Time->Variability Assay_Readout Assay Readout Assay_Readout->Variability

References

Technical Support Center: Pep2-EVKI and AMPA Receptor Internalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Pep2-EVKI to block AMPA receptor internalization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Pep2-EVKI?

A1: Pep2-EVKI is a cell-permeable inhibitor peptide designed to selectively disrupt the interaction between the C-terminal PDZ binding motif of the AMPA receptor subunit GluA2 and the PDZ domain of Protein Interacting with C Kinase 1 (PICK1).[1][2][3] The interaction between GluA2 and PICK1 is a critical step in the clathrin-mediated internalization of AMPA receptors, a process involved in synaptic depression.[4][5] By preventing this interaction, Pep2-EVKI is expected to inhibit the stimulus-induced endocytosis of GluA2-containing AMPA receptors.

Q2: What is the signaling pathway for AMPA receptor internalization that Pep2-EVKI targets?

A2: AMPA receptor internalization is a complex cellular process essential for synaptic plasticity.[4][6] One of the key pathways, particularly for activity-dependent internalization, involves the following steps:

  • A stimulus, such as NMDAR activation or the application of AMPA, leads to an influx of calcium (Ca2+).[7]

  • This rise in intracellular Ca2+ can activate protein kinases like PKC, which then phosphorylates the Ser880 residue on the C-terminus of the GluA2 subunit.[5]

  • Phosphorylation of Ser880 weakens the binding of GluA2 to scaffolding proteins like GRIP1/2, which normally stabilize the receptor at the synapse.[8][9]

  • This dissociation allows for the binding of PICK1 and the adaptor protein complex AP2 to the C-terminus of GluA2.[4]

  • The AP2 complex then recruits clathrin, initiating the formation of a clathrin-coated pit and subsequent endocytosis of the AMPA receptor.[4][7]

Pep2-EVKI specifically targets the interaction between GluA2 and PICK1, thereby inhibiting this internalization cascade.[1][9]

cluster_0 Cell Membrane cluster_1 Intracellular AMPAR AMPAR (GluA2) GRIP GRIP1/2 AMPAR->GRIP Stabilization PICK1 PICK1 AMPAR->PICK1 Binding NMDAR NMDAR Ca Ca²⁺ NMDAR->Ca Glutamate PLC PLC PKC PKC Ca->PKC Activation PKC->AMPAR Phosphorylation (Ser880) AP2 AP2 PICK1->AP2 Recruitment Clathrin Clathrin AP2->Clathrin Recruitment Endocytosis Endocytosis Clathrin->Endocytosis Pep2_EVKI Pep2-EVKI Pep2_EVKI->PICK1 Inhibition

Figure 1: Signaling pathway of GluA2-dependent AMPA receptor internalization and the inhibitory action of Pep2-EVKI.

Troubleshooting Guide: Pep2-EVKI Is Not Blocking AMPA Receptor Internalization

Q3: I am not observing any effect of Pep2-EVKI in my experiments. What are the common causes for this?

A3: There are several potential reasons why Pep2-EVKI may not be effective in your experimental setup. These can be broadly categorized into issues with the peptide itself, the experimental protocol, or the biological system. This guide will walk you through a series of troubleshooting steps to identify the problem.

start Start: Pep2-EVKI Ineffective peptide_quality 1. Verify Peptide Quality - Check Certificate of Analysis - Assess purity, storage, handling start->peptide_quality solubility 2. Confirm Peptide Solubility - Is the peptide fully dissolved? - Check for precipitation peptide_quality->solubility protocol 3. Optimize Experimental Protocol - Titrate concentration - Optimize incubation time solubility->protocol permeability 4. Assess Cell Permeability - Is the peptide cell-permeable in your system? - Consider tagged peptide protocol->permeability bio_system 5. Evaluate Biological System - Confirm GluA2/PICK1 expression - Check internalization stimulus permeability->bio_system end Problem Resolved bio_system->end

Figure 2: A logical workflow for troubleshooting the lack of Pep2-EVKI efficacy.

Q4: How can I be sure that the quality of my Pep2-EVKI peptide is not the issue?

A4: The quality and handling of the peptide are critical for its activity.[10] Here are some steps to verify and ensure peptide quality:

  • Check the Certificate of Analysis (CofA): Ensure the peptide purity is high (typically >95%). The CofA should also provide information on the net peptide content, which is important for accurate concentration calculations.[10]

  • Proper Storage: Peptides should be stored lyophilized at -20°C or -80°C, protected from light.[10] Avoid repeated freeze-thaw cycles of stock solutions, which can lead to degradation. Aliquoting the stock solution is highly recommended.

  • Potential for Oxidation: Peptides containing amino acids like methionine, cysteine, or tryptophan are susceptible to oxidation, which can inactivate them.[10][11] If your peptide has been stored for a long time or handled improperly, consider using a fresh batch.

  • Counter-ion Effects: Peptides are often supplied as trifluoroacetate (TFA) salts, a byproduct of synthesis. While generally not an issue at typical working concentrations, high levels of TFA can sometimes interfere with cellular assays.[10]

Q5: My Pep2-EVKI solution appears clear, but could solubility still be a problem?

A5: Yes, poor solubility can lead to a lower effective concentration of the peptide even if the solution appears clear.[10]

  • Recommended Solvent: Pep2-EVKI is typically soluble in aqueous buffers like PBS.[1] However, always refer to the manufacturer's instructions for the recommended solvent.

  • Dissolution Protocol: To ensure complete dissolution, it may be necessary to gently vortex or sonicate the solution.[1] Start by dissolving the peptide in a small amount of an appropriate solvent to make a concentrated stock, which can then be diluted into your experimental buffer.

  • Check for Precipitation: Before adding to your cells, visually inspect the final working solution for any signs of precipitation. Changes in pH or temperature upon dilution can sometimes cause peptides to fall out of solution.

Q6: What are the optimal concentration and incubation time for Pep2-EVKI?

A6: The optimal concentration and incubation time can vary depending on the cell type and experimental conditions. It is crucial to perform optimization experiments.[12]

  • Concentration Titration: If you are not seeing an effect, you may be using a concentration that is too low. Perform a dose-response curve to determine the optimal concentration for your system. Based on literature, concentrations can range, but a starting point could be guided by similar peptide inhibitor studies.

  • Incubation Time: The peptide needs sufficient time to penetrate the cells and interact with its target. Pre-incubating the cells with Pep2-EVKI before applying the stimulus for internalization is a standard practice. Incubation times can range from minutes to hours.[12] An optimization experiment varying the pre-incubation time is recommended.

ParameterRecommended ActionRationale
Peptide Concentration Perform a dose-response experiment.To find the effective concentration in your specific cell system.
Incubation Time Test various pre-incubation times before stimulus.To ensure sufficient time for cell penetration and target engagement.[12]
Positive Control Use a known inhibitor of AMPA receptor internalization.To confirm that the internalization pathway is active in your system.
Negative Control Use a scrambled version of the Pep2-EVKI peptide.To ensure the observed effects are sequence-specific and not due to non-specific peptide effects.

Q7: How do I know if Pep2-EVKI is entering the cells in my experiment?

A7: Pep2-EVKI is designed to be cell-permeable, but its efficiency can vary between cell types.[3][11][13]

  • Use a Positive Control for Cell Permeability: If available, use another cell-permeable peptide with a known intracellular effect to confirm that your cells are generally permissive to peptide uptake.

  • Consider a Tagged Peptide: For direct visualization, you could use a fluorescently labeled version of Pep2-EVKI to confirm its entry into the cells via microscopy.

  • Indirect Assessment: If direct methods are not feasible, successful inhibition of AMPA receptor internalization (once other factors are optimized) is an indirect confirmation of cell entry and target engagement.

Q8: Could the issue be with my biological system or the internalization stimulus?

A8: It's possible that the targeted pathway is not active or that the stimulus is not working as expected.

  • Confirm Protein Expression: Verify that the cells you are using express both the GluA2 subunit of the AMPA receptor and the PICK1 protein. This can be done using techniques like Western blotting or immunocytochemistry.

  • Validate Your Stimulus: Ensure that the method you are using to induce AMPA receptor internalization is effective in your system. For example, if you are using AMPA to induce internalization, you should be able to measure a decrease in surface AMPA receptors in the absence of any inhibitor.[14]

  • Alternative Internalization Pathways: Be aware that AMPA receptors can be internalized through different pathways, some of which may not involve the GluA2-PICK1 interaction.[14][15] For instance, some forms of internalization are independent of this specific interaction.[4] Ensure that the stimulus you are using primarily activates the Pep2-EVKI-sensitive pathway.

Experimental Protocols

Protocol 1: General Protocol for Assessing Pep2-EVKI Efficacy using Immunofluorescence

This protocol provides a general workflow for testing the ability of Pep2-EVKI to block stimulus-induced AMPA receptor internalization in cultured neurons.

start 1. Culture Neurons preincubation 2. Pre-incubate with Pep2-EVKI start->preincubation labeling 3. Label Surface Receptors (Live-cell staining) preincubation->labeling stimulus 4. Apply Stimulus (e.g., AMPA) labeling->stimulus fixation 5. Fix and Permeabilize stimulus->fixation staining 6. Stain Internalized Receptors (Secondary antibody) fixation->staining imaging 7. Image and Quantify staining->imaging

Figure 3: Experimental workflow for an immunofluorescence-based AMPA receptor internalization assay.

Methodology:

  • Cell Culture: Plate primary neurons or a suitable cell line on coverslips and culture until mature.

  • Peptide Preparation: Prepare a stock solution of Pep2-EVKI in an appropriate solvent (e.g., sterile water or PBS). On the day of the experiment, dilute the peptide to the desired final concentrations in your culture medium.

  • Pre-incubation: Replace the culture medium with the medium containing the desired concentration of Pep2-EVKI (or a vehicle/scrambled peptide control). Pre-incubate the cells for a predetermined optimal time (e.g., 30-60 minutes) at 37°C.

  • Surface Receptor Labeling: While the cells are still live, add a primary antibody that recognizes an extracellular epitope of the GluA2 subunit. Incubate at 4°C for 15-20 minutes to allow binding without inducing internalization.

  • Induce Internalization: Wash away the unbound antibody and replace it with a warm (37°C) medium containing the internalization stimulus (e.g., 100 µM AMPA) and the respective peptide (Pep2-EVKI or control). Incubate for a time known to induce internalization (e.g., 10-15 minutes).

  • Fixation: Quickly wash the cells with ice-cold PBS to stop internalization and then fix them with 4% paraformaldehyde.

  • Staining of Internalized Receptors: Without permeabilizing the cells, you can stain the remaining surface receptors with a secondary antibody of one color. Then, permeabilize the cells (e.g., with 0.1% Triton X-100) and stain the internalized receptors (which are bound to the primary antibody) with a secondary antibody of a different color.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the amount of internalized receptor by measuring the fluorescence intensity of the internalized population relative to the total receptor population for each condition. A successful inhibition by Pep2-EVKI will result in a significantly lower internalized signal compared to the stimulus-only condition.

This guide provides a comprehensive starting point for troubleshooting issues with Pep2-EVKI. Remember to approach the problem systematically, ruling out each potential cause before moving to the next. Careful optimization and the use of appropriate controls are key to successfully using peptide inhibitors in your research.

References

how to confirm pep2-AVKI activity in your experimental setup

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PEP2-AVKI. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on confirming the activity of this compound in various experimental setups. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful use of this peptide inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic peptide inhibitor designed to selectively disrupt the protein-protein interaction between the C-terminal PDZ binding motif of the AMPA receptor subunit GluA2 and the PDZ domain of the Protein Interacting with C Kinase 1 (PICK1).[1][2] By blocking this interaction, this compound prevents the internalization of GluA2-containing AMPA receptors, which is a key process in synaptic depression.[1][3][4] Its activity is not based on classical enzyme inhibition but on the disruption of a scaffolding interaction crucial for receptor trafficking.

Q2: What is the primary method to confirm this compound activity?

A2: The primary method to confirm this compound activity is to demonstrate its ability to disrupt the GluA2-PICK1 interaction. This is most commonly achieved through biochemical techniques like Co-immunoprecipitation (Co-IP) or Pull-down assays. A successful experiment will show a decrease in the amount of GluA2 that co-precipitates with PICK1 (or vice-versa) in the presence of this compound compared to a control.

Q3: What are the expected downstream functional effects of this compound treatment?

A3: By inhibiting the internalization of GluA2-containing AMPA receptors, this compound is expected to increase or stabilize the number of these receptors on the cell surface.[5] This can be measured using techniques such as cell surface biotinylation followed by Western blotting or through imaging of pHluorin-tagged GluA2 subunits. Functionally, this can lead to the attenuation of long-term depression (LTD) and may affect other forms of synaptic plasticity.

Q4: What concentration of this compound should I use in my experiments?

A4: The optimal concentration of this compound can vary depending on the experimental system (e.g., cell culture, tissue slices, in vivo). It is recommended to perform a dose-response curve to determine the effective concentration for your specific setup. As a starting point, concentrations in the low micromolar range have been used in previous studies. For in vivo applications, peptide concentrations are often higher. A related peptide, pep2-EVKI, has been used to modulate AMPA receptor trafficking in vivo.[1][5][6]

Q5: Is there a negative control I should use alongside this compound?

A5: Yes, a scrambled or inactive version of the peptide is an essential control to ensure the observed effects are specific to the disruption of the GluA2-PICK1 interaction. A commonly used control peptide is PEP2-SVKE, which has a mutated sequence that does not effectively compete for the PDZ domain binding.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow to confirm its activity.

PEP2_AVKI_Signaling_Pathway cluster_membrane Plasma Membrane GluA2 GluA2-containing AMPA Receptor Internalization Endocytosis/ Internalization GluA2->Internalization PICK1-mediated PICK1_assoc PICK1 Internalization->GluA2 Surface expression maintained PICK1 PICK1 PICK1->GluA2 Binds to C-terminus PEP2_AVKI This compound PEP2_AVKI->PICK1 Inhibits Binding

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_biochemical Biochemical Confirmation cluster_functional Functional Confirmation start Start: Experimental Setup (e.g., Neuronal Cell Culture) treatment Treatment Groups: 1. Vehicle Control 2. Inactive Peptide (PEP2-SVKE) 3. This compound (Dose-response) start->treatment co_ip Co-Immunoprecipitation (Anti-PICK1 or Anti-GluA2) treatment->co_ip biotinylation Cell Surface Biotinylation treatment->biotinylation wb_biochem Western Blot Analysis: Quantify co-precipitated protein co_ip->wb_biochem analysis Data Analysis and Interpretation wb_biochem->analysis pull_down Streptavidin Pull-down biotinylation->pull_down wb_func Western Blot Analysis: Quantify surface vs. total GluA2 pull_down->wb_func wb_func->analysis

Caption: Experimental Workflow for Confirming this compound Activity.

Quantitative Data Summary

The following table summarizes representative quantitative data on the effects of a this compound-related peptide on AMPA receptor surface expression.

Treatment GroupTarget ProteinMeasurementResultReference
pep2-EVKI (active peptide)GluA2/3Surface Expression (relative to inactive peptide)~1.85-fold increase[5]
pep2-SVKE (inactive peptide)GluA2/3Surface Expression (relative to control)No significant change[5]

Detailed Experimental Protocols

Protocol 1: Co-immunoprecipitation (Co-IP) to Measure Disruption of GluA2-PICK1 Interaction

This protocol is adapted from standard Co-IP procedures and is tailored for assessing the effect of this compound.

Materials:

  • Neuronal cell culture (e.g., primary hippocampal or cortical neurons)

  • This compound and inactive control peptide (e.g., PEP2-SVKE)

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: Anti-GluA2 (for IP), Anti-PICK1 (for IP), Rabbit IgG (isotype control), Anti-PICK1 (for Western), Anti-GluA2 (for Western)

  • Protein A/G magnetic beads

  • SDS-PAGE sample buffer

Procedure:

  • Cell Treatment: Treat neuronal cultures with the desired concentrations of this compound, inactive peptide, or vehicle control for the determined duration.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 1 ml of ice-cold lysis buffer to each plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing (Optional but Recommended):

    • Add 20 µl of Protein A/G beads to the lysate.

    • Incubate with rotation for 1 hour at 4°C.

    • Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add 2-4 µg of the primary antibody (e.g., anti-PICK1) or an isotype control IgG.

    • Incubate with gentle rotation overnight at 4°C.

    • Add 30 µl of Protein A/G beads to each sample and incubate for an additional 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic rack or centrifugation.

    • Discard the supernatant.

    • Wash the beads 3-5 times with 1 ml of cold lysis buffer.

  • Elution and Western Blotting:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 30 µl of 2x SDS-PAGE sample buffer.

    • Boil the samples for 5-10 minutes to elute the proteins.

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Perform Western blot analysis using antibodies against GluA2 and PICK1 to detect the co-precipitated proteins.

Expected Outcome: In samples treated with this compound, a reduced band intensity for GluA2 should be observed in the PICK1 immunoprecipitated lane compared to the vehicle and inactive peptide controls, indicating disruption of the interaction.

Protocol 2: Cell Surface Biotinylation to Measure Changes in GluA2 Surface Expression

This protocol allows for the quantification of cell surface proteins.[7][8][9][10]

Materials:

  • Neuronal cell culture

  • This compound and inactive control peptide

  • Ice-cold PBS with 1 mM MgCl2 and 0.1 mM CaCl2 (PBS-CM)

  • Sulfo-NHS-SS-Biotin

  • Quenching Buffer (e.g., 100 mM glycine in PBS-CM)

  • Lysis Buffer

  • Streptavidin-agarose beads

  • SDS-PAGE sample buffer

Procedure:

  • Cell Treatment: Treat cells as described in the Co-IP protocol.

  • Biotinylation:

    • Place culture dishes on ice and wash twice with ice-cold PBS-CM.

    • Incubate cells with 1 mg/ml Sulfo-NHS-SS-Biotin in PBS-CM for 30 minutes on ice with gentle agitation.

  • Quenching:

    • Remove the biotin solution and wash the cells twice with ice-cold Quenching Buffer to stop the reaction.

  • Cell Lysis:

    • Lyse the cells as described in the Co-IP protocol.

  • Streptavidin Pull-down:

    • Take a small aliquot of the total lysate for later analysis ("Total" fraction).

    • Incubate the remaining lysate with streptavidin-agarose beads overnight at 4°C with rotation to capture biotinylated (surface) proteins.

  • Washing:

    • Wash the beads 3-5 times with cold lysis buffer.

  • Elution and Western Blotting:

    • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

    • Run the "Total" and "Surface" fractions on an SDS-PAGE gel.

    • Perform Western blotting with an anti-GluA2 antibody. Include a loading control for the total fraction (e.g., GAPDH).

Expected Outcome: this compound treatment is expected to result in a higher ratio of surface GluA2 to total GluA2 compared to control treatments, indicating that the peptide inhibits the internalization of the receptor.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Co-IP: No GluA2 detected in PICK1 pull-down (even in control) - Inefficient IP antibody- GluA2-PICK1 interaction is weak or transient in your cell state- Lysis buffer is too harsh- Validate your IP antibody for immunoprecipitation.- Optimize cell stimulation conditions that are known to enhance the interaction (e.g., NMDA treatment).[11]- Use a milder lysis buffer (e.g., with lower detergent concentration).
Co-IP: High background/non-specific binding - Insufficient washing- Antibody cross-reactivity- Beads are not adequately blocked- Increase the number and stringency of washes.- Perform a pre-clearing step with isotype control IgG.- Block beads with BSA before adding the lysate.
Co-IP: this compound shows no effect - Peptide is degraded or inactive- Peptide concentration is too low- Incubation time is insufficient- Use freshly prepared peptide solutions.- Perform a dose-response experiment to find the optimal concentration.- Optimize the pre-incubation time with the peptide before cell lysis.
Biotinylation: Low signal for surface proteins - Inefficient biotinylation- Low surface expression of the target protein- Ensure the biotin reagent is fresh and active.- Increase the amount of starting cell material.
Biotinylation: Intracellular proteins are biotinylated (e.g., GAPDH in surface fraction) - Cell membranes were compromised during biotinylation- Perform all biotinylation and washing steps gently and strictly on ice to maintain membrane integrity.

References

Validation & Comparative

A Comparative Analysis of pep2-AVKI and pep2-SVKI on Synaptic Transmission

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the differential effects of pep2-AVKI and pep2-SVKI on synaptic transmission, supported by experimental data and detailed methodologies.

This guide provides a detailed comparison of two widely used peptides, this compound and pep2-SVKI, which are instrumental in dissecting the molecular mechanisms underlying synaptic plasticity. Both peptides are derived from the C-terminus of the AMPA receptor subunit GluA2 and are known to interfere with its protein-protein interactions, yet they exhibit distinct effects on synaptic transmission, particularly on long-term depression (LTD).

Executive Summary

This compound and pep2-SVKI are valuable tools for investigating the role of AMPA receptor trafficking in synaptic plasticity. Their differential effects on GluA2 protein interactions allow for the specific interrogation of distinct signaling pathways. While both peptides can inhibit LTD, pep2-SVKI also enhances basal synaptic transmission by disrupting a broader range of protein interactions. The choice between these peptides depends on the specific scientific question being addressed, with this compound offering more targeted disruption of the GluA2-PICK1 interaction and pep2-SVKI providing a broader inhibition of GluA2 C-terminal PDZ domain interactions.

Mechanism of Action

The differential effects of this compound and pep2-SVKI stem from their distinct binding specificities to the PDZ domains of scaffold proteins that interact with the GluA2 subunit of AMPA receptors.

  • This compound is a selective inhibitor peptide that specifically disrupts the interaction between the GluA2 subunit and the Protein Interacting with C Kinase 1 (PICK1).[1][2][3][4] It does not affect the binding of GluA2 to other prominent scaffolding proteins like Glutamate Receptor Interacting Protein (GRIP) or AMPA Receptor Binding Protein (ABP).[1][2][3]

  • pep2-SVKI , in contrast, is a broader spectrum inhibitor. It disrupts the binding of GluA2 to a wider range of PDZ domain-containing proteins, including GRIP, ABP, and PICK1.[5][6][7][8]

This difference in binding profile is the primary determinant of their distinct effects on synaptic function.

cluster_pep2_AVKI This compound cluster_pep2_SVKI pep2-SVKI GluA2_AVKI GluA2 PICK1_AVKI PICK1 GluA2_AVKI->PICK1_AVKI Interaction (Disrupted) pep2_AVKI This compound pep2_AVKI->GluA2_AVKI binds GluA2_SVKI GluA2 PICK1_SVKI PICK1 GluA2_SVKI->PICK1_SVKI Interaction (Disrupted) GRIP_SVKI GRIP/ABP GluA2_SVKI->GRIP_SVKI Interaction (Disrupted) pep2_SVKI pep2-SVKI pep2_SVKI->GluA2_SVKI binds

Fig. 1: Differential binding of peptides.

Effects on Synaptic Transmission

The distinct mechanisms of action of this compound and pep2-SVKI translate into different effects on basal synaptic transmission and long-term depression (LTD).

Quantitative Comparison of Effects on Synaptic Plasticity
ParameterThis compound (or similar selective peptide)pep2-SVKIReference
Effect on Basal Synaptic Transmission No significant effect or a modest increase (17 ± 4% increase)Increase in AMPA current amplitude (31 ± 3% increase)[9][10]
Effect on Long-Term Depression (LTD) Inhibition of LTD (62% inhibition)Blocks LTD (81% inhibition)[5][8][9][10]
Effect on Long-Term Potentiation (LTP) Does not affect LTPNot reported to affect LTP[1][2]

Data is compiled from studies on hippocampal CA1 neurons.

cluster_LTD Long-Term Depression (LTD) Induction Synaptic_Activity Synaptic Activity PICK1_Interaction GluA2-PICK1 Interaction Synaptic_Activity->PICK1_Interaction activates GluA2_Internalization GluA2 Internalization LTD_Expression LTD Expression GluA2_Internalization->LTD_Expression PICK1_Interaction->GluA2_Internalization GRIP_Interaction GluA2-GRIP/ABP Interaction GRIP_Interaction->GluA2_Internalization stabilizes surface GluA2 pep2_AVKI This compound pep2_AVKI->PICK1_Interaction disrupts pep2_SVKI pep2-SVKI pep2_SVKI->PICK1_Interaction disrupts pep2_SVKI->GRIP_Interaction disrupts Start Start Prepare_Slices Prepare Hippocampal Slices Start->Prepare_Slices Whole_Cell_Recording Establish Whole-Cell Recording (CA1 Neuron) Prepare_Slices->Whole_Cell_Recording Peptide_Infusion Infuse Peptide via Pipette (this compound or pep2-SVKI) Whole_Cell_Recording->Peptide_Infusion Baseline_Recording Record Baseline EPSCs (10-20 min) Peptide_Infusion->Baseline_Recording LTD_Induction Induce LTD (e.g., 1 Hz, 15 min) Baseline_Recording->LTD_Induction Post_LTD_Recording Record Post-LTD EPSCs (40-60 min) LTD_Induction->Post_LTD_Recording Data_Analysis Analyze EPSC Amplitude Post_LTD_Recording->Data_Analysis End End Data_Analysis->End Start Start Cell_Lysis Cell/Tissue Lysis Start->Cell_Lysis Pre_Clearing Pre-clear Lysate (with beads) Cell_Lysis->Pre_Clearing Peptide_Incubation Incubate with Peptide (this compound, pep2-SVKI, or Control) Pre_Clearing->Peptide_Incubation Antibody_Incubation Incubate with anti-GluA2 Antibody Peptide_Incubation->Antibody_Incubation Immunoprecipitation Immunoprecipitate with Protein A/G Beads Antibody_Incubation->Immunoprecipitation Washing Wash Beads Immunoprecipitation->Washing Elution Elute Proteins Washing->Elution Western_Blot SDS-PAGE and Western Blot (for PICK1, GRIP/ABP) Elution->Western_Blot End End Western_Blot->End

References

Control Experiments for pep2-AVKI Studies on Long-Term Depression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of control experiments for studies investigating the role of pep2-AVKI and its alternatives in long-term depression (LTD). It includes detailed experimental protocols, quantitative data from key studies, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction to this compound and Long-Term Depression

Long-term depression (LTD) is a form of synaptic plasticity characterized by a persistent decrease in synaptic strength, believed to be a key cellular mechanism for learning and memory. A critical process in many forms of LTD is the endocytosis of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, particularly the GluA2 subunit. The interaction between the C-terminal domain of GluA2 and the PDZ domain of Protein Interacting with C Kinase 1 (PICK1) is thought to play a crucial role in this process.

This compound is a synthetic peptide designed to selectively inhibit the interaction between the GluA2 subunit of AMPA receptors and PICK1.[1] By disrupting this interaction, this compound is a valuable tool for investigating the molecular mechanisms of LTD. However, the literature presents conflicting evidence regarding its efficacy in blocking LTD, highlighting the critical importance of rigorous control experiments.

The Signaling Pathway of GluA2-Dependent Long-Term Depression

The induction of NMDAR-dependent LTD leads to an influx of Ca2+ which activates protein kinase C (PKC). PKC then phosphorylates Serine 880 on the C-terminus of the GluA2 subunit of the AMPA receptor. This phosphorylation event disrupts the binding of GluA2 to glutamate receptor-interacting protein (GRIP), allowing for the binding of PICK1. The GluA2-PICK1 complex is then internalized from the synaptic membrane via endocytosis, leading to a reduction in the number of postsynaptic AMPA receptors and, consequently, a depression of synaptic transmission.

LTD_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine cluster_inhibitor Pharmacological Intervention Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Activation PKC PKC Ca_Influx->PKC Activates GluA2_GRIP GluA2-GRIP (Synaptic Membrane) PKC->GluA2_GRIP Phosphorylates S880 GluA2_P_PICK1 p-GluA2-PICK1 GluA2_GRIP->GluA2_P_PICK1 Switches binding partner to PICK1 Endocytosis Endocytosis GluA2_P_PICK1->Endocytosis LTD LTD Endocytosis->LTD pep2_AVKI This compound pep2_AVKI->GluA2_P_PICK1 Inhibits Interaction

Caption: Signaling pathway of NMDAR-dependent LTD involving GluA2 and the inhibitory action of this compound.

Comparison of this compound and Alternatives

The choice of inhibitor for studying the role of the GluA2-PICK1 interaction in LTD is critical. Below is a comparison of this compound with other commonly used alternatives.

InhibitorTargetReported Effect on LTDKey Considerations
This compound GluA2-PICK1 InteractionContradictory: Some commercial sources and initial studies with acute application suggest no effect on LTD.[1] However, prolonged expression of a similar peptide (pep2-EVKI) has been shown to prevent LTD.[2]The duration of peptide application appears to be a critical factor in its efficacy.
Tat-GluA23Y AMPA Receptor EndocytosisInhibits LTD: Prevents the internalization of AMPA receptors.Fused to the Tat peptide for cell permeability. A scrambled version is a crucial control.[3][4]
TAT-P4-(C5)2 PICK1 PDZ domainInhibits AMPA receptor trafficking: High-affinity inhibitor of the PICK1 PDZ domain. Direct quantitative data on LTD inhibition is less prevalent in readily available literature.Also cell-permeable due to the Tat peptide.

Essential Control Experiments

Rigorous control experiments are paramount to validate the specificity of the observed effects of peptide inhibitors on LTD.

Control ExperimentPurposeExpected Outcome if Inhibitor is Specific
Scrambled Peptide To control for non-specific effects of introducing a peptide into the cell. The scrambled peptide should have the same amino acid composition as the active peptide but in a random sequence.A scrambled version of the inhibitor (e.g., scrambled Tat-GluA23Y) should have no effect on the magnitude of LTD.
Vehicle Control To control for the effects of the solvent used to dissolve the peptide.The vehicle (e.g., artificial cerebrospinal fluid, aCSF) should not affect the induction or expression of LTD.
Basal Synaptic Transmission To ensure the inhibitor does not have a general effect on synaptic function independent of LTD induction.The inhibitor should not significantly alter the baseline synaptic responses before the LTD induction protocol.
LTP Induction To test the specificity of the inhibitor for the LTD pathway.An inhibitor of LTD should ideally not affect long-term potentiation (LTP), another form of synaptic plasticity.
Input Specificity To confirm that the observed effects are specific to the stimulated pathway. A second, independent synaptic pathway is monitored without receiving the LTD-inducing stimulus.The unstimulated pathway should not exhibit LTD, demonstrating that the depression is not a result of a global, non-specific rundown of synaptic transmission.

Experimental Protocols

Induction of Long-Term Depression in Hippocampal Slices

This protocol describes a standard method for inducing NMDAR-dependent LTD in acute hippocampal slices, a common preparation for studying synaptic plasticity.

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., P15-P25 Wistar rat).

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2.5 CaCl2, and 1.3 MgSO4.

    • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline of synaptic transmission by stimulating at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.

  • LTD Induction:

    • Induce LTD by applying a low-frequency stimulation (LFS) protocol, typically 900 pulses at 1 Hz.

  • Data Analysis:

    • Continue recording for at least 60 minutes post-LFS to monitor the expression of LTD.

    • Measure the slope of the fEPSP to quantify synaptic strength.

    • Express the post-LFS fEPSP slope as a percentage of the pre-LFS baseline. A sustained reduction indicates the successful induction of LTD.

Application of Peptide Inhibitors and Controls

Experimental_Workflow cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_controls Control Groups Slice_Prep Hippocampal Slice Preparation Recording_Setup Electrophysiological Recording Setup Slice_Prep->Recording_Setup Baseline Establish Stable Baseline (20 min) Recording_Setup->Baseline Peptide_App Bath Apply Peptide Inhibitor (e.g., this compound) or Control (20-30 min) Baseline->Peptide_App LTD_Induction Induce LTD (LFS: 1Hz, 900 pulses) Peptide_App->LTD_Induction Post_LTD Record Post-LTD (60 min) LTD_Induction->Post_LTD Data_Analysis Data Analysis Post_LTD->Data_Analysis Analyze fEPSP slope Control_1 Vehicle Control Control_2 Scrambled Peptide Control_3 No LFS

Caption: A typical experimental workflow for studying the effect of peptide inhibitors on LTD.

  • This compound: Due to the conflicting reports, it is crucial to consider the duration of application. For acute studies, perfuse the slice with aCSF containing this compound (typically 1-10 µM) for 20-30 minutes prior to and during LTD induction. For chronic effects, viral expression of the peptide may be necessary.

  • Tat-GluA23Y: This peptide is cell-permeable. Apply Tat-GluA23Y (typically 1-5 µM) to the bath for at least 30 minutes before LTD induction.

  • Scrambled Tat-GluA23Y Control: Use the scrambled peptide at the same concentration and for the same duration as the active peptide.

  • Vehicle Control: Perfuse a separate set of slices with aCSF containing the same concentration of the vehicle (e.g., DMSO, if used to dissolve the peptide) as the peptide-treated slices.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies investigating the effects of these peptides on LTD. Note that finding direct, peer-reviewed quantitative data for this compound's effect on LTD is challenging due to the conflicting nature of the findings.

Treatment GroupNLTD Magnitude (% of Baseline ± SEM)Reference
Vehicle + LFS1075.2 ± 3.1Fictional Representative Data
This compound (acute) + LFS 873.9 ± 4.5Fictional Representative Data (based on reports of no effect)
pep2-EVKI (chronic) + LFS 698.5 ± 2.8Fictional Representative Data (based on reports of LTD block)
Tat-GluA23Y + LFS 795.6 ± 3.9Fictional Representative Data (based on reports of LTD block)
Scrambled Tat-GluA23Y + LFS 776.1 ± 3.5Fictional Representative Data

Note: The data in this table is representative and intended for illustrative purposes. Researchers should consult the primary literature for specific experimental values.

Conclusion

The study of the GluA2-PICK1 interaction in LTD using peptide inhibitors like this compound requires careful experimental design and the inclusion of multiple, rigorous controls. The conflicting reports on the efficacy of this compound underscore the importance of considering factors such as the duration of peptide application. Alternatives like Tat-GluA23Y, when used with appropriate scrambled peptide controls, offer a more established method for inhibiting AMPA receptor endocytosis and, consequently, LTD. By employing the comprehensive control experiments and protocols outlined in this guide, researchers can generate robust and reliable data to elucidate the molecular mechanisms of long-term depression.

References

A Comparative Guide to PICK1 Inhibitors: pep2-AVKI versus TAT-P4-(C5)2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent inhibitors of the Protein Interacting with C Kinase 1 (PICK1): the peptide inhibitor pep2-AVKI and the high-affinity bivalent inhibitor TAT-P4-(C5)2. This comparison is supported by experimental data to inform researchers in their selection of the most suitable tool for their studies on synaptic plasticity, neuropathic pain, and other neurological and psychiatric disorders.

Performance Comparison

The following table summarizes the key quantitative and qualitative differences between this compound and TAT-P4-(C5)2 based on published experimental data.

FeatureThis compoundTAT-P4-(C5)2
Inhibitor Type PeptideBivalent peptide conjugated to a cell-penetrating peptide (TAT)
Target Interaction Selectively disrupts the interaction between the C-terminus of the AMPA receptor subunit GluA2 and the PDZ domain of PICK1.[1]Binds with high affinity to the PDZ domain of PICK1, with its bivalent nature allowing for the engagement of PDZ domains from two separate PICK1 dimers.
Binding Affinity (Ki) Not explicitly reported in the literature. Effective concentrations for disrupting the PICK1-GluA2 interaction in cellular assays are in the µM range.~1.7 nM
Potency Lower potency, requiring micromolar concentrations for efficacy in functional assays.High potency, with a reported ~1,000-fold increase in affinity over analogous monomeric peptides.
Cell Permeability Generally considered cell-impermeable unless introduced directly into cells (e.g., via patch pipette).Rendered cell-permeable by the attached TAT peptide, allowing for systemic administration in vivo.[1]
In Vivo Efficacy Primarily demonstrated to affect synaptic plasticity, such as long-term depression (LTD), when introduced directly into neurons.Shown to be effective in animal models of neuropathic pain, alleviating mechanical hyperalgesia after intrathecal administration.[1]
Mechanism of Action Competitively inhibits the binding of the GluA2 C-terminus to the PICK1 PDZ domain.Acts as a high-affinity antagonist of the PICK1 PDZ domain, disrupting its interactions with binding partners like GluA2. Its bivalent design leads to the formation of a tetrameric complex of PICK1 dimers.
Selectivity Reported to be selective for the PICK1-GluA2 interaction and does not affect the binding of GluA2 to other proteins like GRIP or ABP.High selectivity for PICK1 is inferred from its design based on a PICK1-binding motif.

Experimental Protocols

Fluorescence Polarization (FP) Assay for Measuring Binding Affinity

This protocol is used to determine the binding affinity (Ki or IC50) of inhibitors for the PICK1 PDZ domain.

Materials:

  • Purified PICK1 PDZ domain protein.

  • Fluorescently labeled peptide tracer corresponding to the C-terminus of a known PICK1 binding partner (e.g., Oregon Green-labeled DAT C13 peptide).

  • Test inhibitors (this compound, TAT-P4-(C5)2).

  • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

  • Black, non-binding surface 96-well or 384-well plates.

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • A solution of the purified PICK1 PDZ domain and the fluorescently labeled tracer peptide is prepared in the assay buffer at concentrations optimized for a stable polarization signal.

  • Serial dilutions of the test inhibitors are prepared.

  • In the microplate wells, the PICK1/tracer solution is mixed with the different concentrations of the test inhibitors.

  • The plate is incubated at room temperature for a set period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.

  • Fluorescence polarization is measured using the microplate reader. The excitation and emission wavelengths are set according to the specific fluorophore used.

  • The data is analyzed by plotting the change in fluorescence polarization against the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of the tracer and its affinity for the PICK1 PDZ domain.

Co-immunoprecipitation (Co-IP) to Assess PICK1-GluA2 Interaction

This protocol is used to determine if an inhibitor can disrupt the interaction between PICK1 and the AMPA receptor subunit GluA2 in a cellular context.

Materials:

  • Cultured cells (e.g., hippocampal neurons or HEK293 cells) expressing PICK1 and GluA2.

  • Test inhibitor (this compound or TAT-P4-(C5)2).

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Antibody against PICK1 for immunoprecipitation.

  • Antibody against GluA2 for western blotting.

  • Protein A/G magnetic beads or agarose beads.

  • SDS-PAGE gels and western blotting apparatus.

Procedure:

  • Treat the cultured cells with the test inhibitor or a vehicle control for a specified time and concentration.

  • Lyse the cells with ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation to remove cellular debris.

  • Incubate a portion of the lysate with the anti-PICK1 antibody to form antibody-antigen complexes.

  • Add Protein A/G beads to the lysate to capture the antibody-antigen complexes.

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with an anti-GluA2 antibody to detect the amount of GluA2 that was co-immunoprecipitated with PICK1.

  • A decrease in the amount of co-immunoprecipitated GluA2 in the inhibitor-treated sample compared to the control indicates that the inhibitor has disrupted the PICK1-GluA2 interaction.

Surface GluA2 Expression Assay

This protocol is used to measure changes in the surface expression of the GluA2 subunit of AMPA receptors in response to inhibitor treatment.

Materials:

  • Cultured neurons.

  • Test inhibitor (this compound or TAT-P4-(C5)2).

  • Biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin).

  • Quenching solution (e.g., glycine in PBS).

  • Lysis buffer.

  • Streptavidin-coated beads.

  • Antibody against GluA2 for western blotting.

Procedure:

  • Treat cultured neurons with the test inhibitor or a vehicle control.

  • Incubate the live neurons with the biotinylation reagent on ice to label surface proteins.

  • Quench the biotinylation reaction with the quenching solution.

  • Lyse the cells and collect the total protein lysate.

  • Incubate a portion of the lysate with streptavidin-coated beads to pull down the biotinylated (surface) proteins.

  • Wash the beads to remove non-biotinylated proteins.

  • Elute the surface proteins from the beads.

  • Analyze the total lysate and the surface protein fraction by western blotting using an anti-GluA2 antibody.

  • Quantify the band intensities to determine the ratio of surface GluA2 to total GluA2. An increase in this ratio in inhibitor-treated cells suggests that the inhibitor promotes the surface expression or stabilization of GluA2-containing AMPA receptors.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving PICK1 and a typical experimental workflow for inhibitor testing.

PICK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GluA2 GluA2-containing AMPA Receptor GRIP GRIP/ABP GluA2->GRIP dissociates from GluA2->GRIP anchors at synapse PICK1 PICK1 PICK1->GluA2 binds to Internalized_GluA2 Internalized GluA2 PICK1->Internalized_GluA2 mediates internalization PKC PKC PKC->GluA2 phosphorylates S880 Ca_influx Ca²+ Influx (e.g., via NMDAR) Ca_influx->PKC activates Inhibitor PICK1 Inhibitor (this compound or TAT-P4-(C5)2) Inhibitor->PICK1 inhibits

Caption: PICK1-mediated signaling pathway for GluA2 internalization.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies FP Fluorescence Polarization Assay (Binding Affinity) CoIP Co-immunoprecipitation (Target Engagement) FP->CoIP Validate Surface_Assay Surface Expression Assay (Cellular Effect) CoIP->Surface_Assay Confirm Animal_Model Animal Model of Disease (e.g., Neuropathic Pain) Surface_Assay->Animal_Model Test Efficacy Behavioral_Test Behavioral Testing (e.g., Mechanical Allodynia) Animal_Model->Behavioral_Test Assess Outcome Start Start: Inhibitor Synthesis Start->FP Characterize

Caption: A typical experimental workflow for evaluating PICK1 inhibitors.

References

A Comparative Analysis of pep2-AVKI's Effects in Different Brain Regions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the peptide pep2-AVKI and its effects on synaptic plasticity across key brain regions. This document synthesizes available experimental data to offer insights into the region-specific impacts of inhibiting the GluA2-PICK1 interaction.

The peptide this compound is a selective inhibitor of the interaction between the AMPA receptor subunit GluA2 and the Protein Interacting with C Kinase 1 (PICK1). This interaction is a critical regulator of synaptic plasticity, particularly in the context of long-term depression (LTD), a process that weakens synaptic strength and is crucial for learning and memory. By disrupting the GluA2-PICK1 complex, this compound offers a tool to dissect the molecular underpinnings of synaptic regulation and explore potential therapeutic avenues for neurological and psychiatric disorders.

This guide will delve into the nuanced effects of this compound in the hippocampus, prefrontal cortex, and amygdala, regions pivotal for memory, executive function, and emotional processing, respectively. We will explore the differential roles of the GluA2-PICK1 signaling pathway in these areas and, by extension, the anticipated region-specific consequences of its inhibition by this compound.

Comparative Efficacy of this compound on Synaptic Plasticity

While direct comparative studies of this compound across different brain regions are limited, we can infer its potential effects based on the known roles of the GluA2-PICK1 interaction in each area. The following table summarizes the expected impact of this compound on long-term depression (LTD), a primary form of synaptic plasticity mediated by GluA2-PICK1.

Brain RegionPrimary FunctionRole of GluA2-PICK1 in LTDAnticipated Effect of this compound on LTDSupporting Evidence Context
Hippocampus Learning and MemoryEssential for the internalization of GluA2-containing AMPA receptors, a key step in hippocampal LTD.Inhibition of LTD induction.Studies have shown that disrupting the GluA2-PICK1 interaction prevents the removal of AMPA receptors from the synapse, thereby blocking the induction of LTD in hippocampal neurons[1].
Prefrontal Cortex Executive Function, Working MemoryInvolved in the regulation of synaptic strength and plasticity, contributing to cognitive flexibility.Potential modulation of synaptic plasticity, which could impact cognitive functions.The trafficking of AMPA receptors is crucial for synaptic plasticity in the prefrontal cortex, and a balanced surface-to-internalization ratio of GluA2 is maintained throughout development[2].
Amygdala Emotional Processing, Fear MemoryPlays a role in the consolidation of fear memories by regulating the trafficking of AMPA receptors in response to stress and learning.Potential to interfere with the consolidation of fear memories.The internalization of GluA2-containing AMPA receptors in the lateral amygdala is a critical step in the consolidation of fear memories[3].

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound, it is essential to visualize the underlying signaling pathways and the experimental procedures used to study its effects.

cluster_0 Normal LTD Induction cluster_1 Effect of this compound Ca2+ Influx Ca2+ Influx PKC Activation PKC Activation Ca2+ Influx->PKC Activation GluA2-PICK1 Binding GluA2-PICK1 Binding PKC Activation->GluA2-PICK1 Binding AMPAR Internalization AMPAR Internalization GluA2-PICK1 Binding->AMPAR Internalization LTD LTD AMPAR Internalization->LTD This compound This compound Blocked Binding GluA2-PICK1 Binding (Blocked) This compound->Blocked Binding No Internalization AMPAR Internalization (Inhibited) Blocked Binding->No Internalization No LTD LTD (Inhibited) No Internalization->No LTD

Mechanism of this compound in inhibiting LTD.

The diagram above illustrates how this compound intervenes in the signaling cascade of Long-Term Depression (LTD). Normally, calcium influx activates Protein Kinase C (PKC), leading to the binding of GluA2 to PICK1 and subsequent internalization of AMPA receptors, resulting in LTD. This compound competitively inhibits the GluA2-PICK1 interaction, thereby preventing AMPA receptor internalization and blocking LTD.

Animal Model Animal Model Stereotaxic Surgery Stereotaxic Surgery Animal Model->Stereotaxic Surgery Peptide Infusion This compound Infusion (e.g., ICV or direct) Stereotaxic Surgery->Peptide Infusion Behavioral Testing Behavioral Testing (e.g., Fear Conditioning) Peptide Infusion->Behavioral Testing Electrophysiology Electrophysiology (e.g., LTD protocol) Peptide Infusion->Electrophysiology Data Analysis Data Analysis Behavioral Testing->Data Analysis Biochemical Analysis Biochemical Analysis (e.g., Co-IP, Western Blot) Electrophysiology->Biochemical Analysis Biochemical Analysis->Data Analysis

Experimental workflow for in vivo studies.

This workflow outlines a typical experimental design to investigate the in vivo effects of this compound. It involves stereotaxic surgery for targeted peptide delivery, followed by behavioral, electrophysiological, and biochemical analyses to assess the functional and molecular consequences of inhibiting the GluA2-PICK1 interaction.

Experimental Protocols

1. Intracerebroventricular (ICV) Injection of this compound in Mice:

  • Objective: To deliver this compound to the cerebrospinal fluid for widespread brain distribution.

  • Procedure:

    • Anesthetize the mouse using isoflurane (5% for induction, 1-3% for maintenance)[4].

    • Secure the mouse in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole over the lateral ventricle (coordinates relative to bregma: AP -0.2 mm, ML ±1.0 mm, DV -2.5 mm).

    • Slowly infuse this compound solution (e.g., 1-5 µL of a 1-10 mM solution in sterile saline) using a Hamilton syringe connected to an infusion pump over several minutes[5][6].

    • Leave the injection needle in place for a few minutes post-infusion to prevent backflow.

    • Suture the incision and allow the animal to recover.

2. Induction of Long-Term Depression (LTD) in Hippocampal Slices:

  • Objective: To assess the effect of this compound on synaptic plasticity in vitro.

  • Procedure:

    • Prepare acute hippocampal slices (300-400 µm thick) from rodents.

    • Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.

    • Place a slice in a recording chamber continuously perfused with aCSF.

    • Obtain baseline synaptic responses in the CA1 region by stimulating Schaffer collaterals.

    • Apply a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz) to induce LTD[7].

    • To test the effect of this compound, pre-incubate the slices with the peptide (e.g., 10-50 µM) for a specified period before and during the LFS protocol.

    • Monitor synaptic responses for at least 60 minutes post-LFS to determine the magnitude of LTD.

Alternatives to this compound

While this compound is a valuable tool, other molecules have been developed to target the GluA2-PICK1 interaction, offering alternative approaches for research.

AlternativeDescriptionAdvantagesDisadvantages
tat-AVKI A cell-penetrating peptide version of AVKI, fused to the TAT protein transduction domain.Enhanced cell membrane permeability, allowing for better intracellular delivery.Potential for off-target effects due to the TAT peptide and may still have limited blood-brain barrier penetration[8].
Small Molecule Inhibitors (e.g., FSC231) Non-peptidic organic compounds designed to bind to the PDZ domain of PICK1.Can be designed for better pharmacokinetic properties, including oral bioavailability and blood-brain barrier penetration[9][10].May have lower specificity compared to peptide-based inhibitors, leading to off-target effects.

Conclusion

The peptide this compound provides a targeted approach to investigate the role of the GluA2-PICK1 interaction in synaptic plasticity and its implications for brain function and disease. While direct comparative data across different brain regions remains to be fully elucidated, the existing body of research strongly suggests that the effects of this compound will be context-dependent, reflecting the diverse roles of AMPA receptor trafficking in the hippocampus, prefrontal cortex, and amygdala. Future research employing region-specific manipulations and comprehensive behavioral and physiological readouts will be crucial to fully unravel the intricate and differential effects of this potent molecular tool. This guide serves as a foundational resource for designing and interpreting such studies, ultimately contributing to a deeper understanding of the molecular mechanisms governing synaptic plasticity and the development of novel therapeutic strategies.

References

Validating the Functional Consequences of pep2-AVKI Application In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate signaling pathways of the brain, understanding the functional consequences of targeted molecular interventions is paramount. This guide provides a comparative analysis of pep2-AVKI, a peptide inhibitor of the GluA2-PICK1 interaction, and its alternatives for in vivo applications. We present available experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows to facilitate informed decisions in experimental design.

Mechanism of Action: Targeting the GluA2-PICK1 Interaction

The protein interacting with C kinase 1 (PICK1) plays a crucial role in the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, specifically the GluA2 subunit. The interaction between the C-terminal PDZ binding motif of GluA2 and the PDZ domain of PICK1 is a key regulatory step in synaptic plasticity, the cellular basis of learning and memory. Dysregulation of this interaction has been implicated in various neurological and psychiatric disorders, making it a compelling target for therapeutic intervention.

This compound and its closely related analogue, pep2-EVKI, are synthetic peptides designed to selectively disrupt the binding of the GluA2 subunit to PICK1.[1][2] By competitively inhibiting this interaction, these peptides prevent the internalization of GluA2-containing AMPA receptors, thereby modulating synaptic strength.

cluster_0 Postsynaptic Neuron GluA2 GluA2-containing AMPA Receptor PICK1 PICK1 GluA2->PICK1 binds to Internalization Receptor Internalization PICK1->Internalization promotes pep2_AVKI This compound pep2_AVKI->PICK1 inhibits binding to GluA2

Figure 1: Mechanism of this compound action.

In Vivo Applications and Functional Consequences: A Comparative Analysis

While specific in vivo studies on this compound are limited in the public domain, research on the closely related peptide pep2-EVKI and other inhibitors of the GluA2-PICK1 interaction provides valuable insights into the potential functional consequences of its application. Here, we compare the in vivo effects of these interventions across different animal models and experimental paradigms.

Data Presentation: In Vivo Efficacy of GluA2-PICK1 Interaction Inhibitors

Intervention Animal Model Administration Route & Dose Key Findings Reference
pep2-EVKI MouseIntracerebral injection into nucleus accumbensAttenuated drug-induced reinstatement of cocaine seeking.[3]
FSC231 RatIntraperitoneal injection, 78.40 μg/kg total over 7 daysAlleviated paclitaxel-induced neuralgia.[4]
RatIntraperitoneal injection, 39.2 μg/kg/day for 4 weeksInhibited the development of diabetic cardiomyopathy.[4]
Tat-P4-(C5)2 MouseIntrathecal injection, 20 µMAlleviated mechanical allodynia in a model of inflammatory pain.[5]
PICK1 Knockout MouseGenetic ModificationImpaired locomotor response to cocaine and diminished cocaine self-administration.[6][7]
PICK1 Knockdown (shRNA) MouseViral-mediated in vivo(Methodology described, specific functional data pending further research)[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vivo studies. Below are representative protocols for the administration of peptide inhibitors and genetic constructs.

Intracerebral Peptide Infusion (General Protocol)

This protocol is adapted from methods for intracranial injections in rodents and can be tailored for this compound or similar peptides.

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane). Secure the animal in a stereotaxic frame.

  • Surgical Procedure: Make a midline incision on the scalp to expose the skull. Identify the target brain region (e.g., nucleus accumbens, hippocampus) using stereotaxic coordinates. Drill a small burr hole through the skull at the target location.

  • Peptide Infusion: Lower a microinjection cannula attached to a Hamilton syringe into the target brain region. Infuse the peptide solution (e.g., this compound dissolved in sterile saline or artificial cerebrospinal fluid) at a slow and controlled rate (e.g., 0.1-0.5 µL/min).

  • Post-operative Care: After infusion, slowly retract the cannula and suture the scalp incision. Provide post-operative analgesia and monitor the animal for recovery.

A Anesthetize and secure animal B Expose skull and identify target A->B C Drill burr hole B->C D Lower microinjection cannula C->D E Infuse peptide solution D->E F Retract cannula and suture E->F G Post-operative care F->G

Figure 2: Intracerebral peptide infusion workflow.
In Vivo shRNA-mediated PICK1 Knockdown (General Protocol)

This protocol outlines the general steps for using viral vectors to deliver shRNA for gene knockdown in the brain.

  • shRNA Vector Preparation: Design and clone shRNA sequences targeting PICK1 into a suitable viral vector (e.g., lentivirus or adeno-associated virus - AAV).

  • Viral Particle Production: Transfect the shRNA-containing vector into a packaging cell line (e.g., HEK293T) to produce viral particles.

  • Viral Titer Determination: Determine the concentration of functional viral particles (titer).

  • Stereotaxic Injection: Following the same surgical procedure as for peptide infusion, inject the viral vector into the target brain region of the animal.

  • Incubation Period: Allow sufficient time (typically 2-4 weeks) for the shRNA to be expressed and to effectively knock down the target protein.

  • Behavioral/Physiological Testing: Perform behavioral assays or physiological recordings to assess the functional consequences of PICK1 knockdown.

A shRNA Vector Preparation B Viral Particle Production A->B C Viral Titer Determination B->C D Stereotaxic Injection C->D E Incubation Period (2-4 weeks) D->E F Functional Assessment E->F

Figure 3: In vivo shRNA knockdown workflow.

Comparison with Alternatives

The choice of an in vivo tool to modulate GluA2-PICK1 signaling depends on the specific research question and experimental constraints.

  • Peptide Inhibitors (this compound/EVKI, Tat-P4-(C5)2): These offer acute and reversible inhibition, providing temporal control over the intervention. However, their delivery typically requires invasive intracranial surgery, and their stability and diffusion in brain tissue can be limiting factors.

  • Small Molecule Inhibitors (FSC231): Small molecules can potentially be administered systemically (e.g., intraperitoneally), offering a less invasive approach.[4] However, their specificity and potential off-target effects need to be carefully evaluated. The blood-brain barrier permeability is also a critical consideration.

  • Genetic Models (PICK1 Knockout/Knockdown): These approaches provide a high degree of specificity for the target protein. Knockout models offer a permanent and global ablation of the protein, which is useful for studying its overall physiological role.[6][7] However, developmental compensations can sometimes mask the true function of the protein in the adult brain. shRNA-mediated knockdown allows for more spatially and temporally controlled protein reduction, but the efficiency of knockdown can vary.[8][9]

Conclusion

The in vivo application of this compound and other inhibitors of the GluA2-PICK1 interaction holds significant promise for dissecting the role of this signaling pathway in brain function and disease. While direct in vivo data for this compound is still emerging, the available evidence from closely related peptides and alternative inhibitory strategies strongly supports the feasibility and scientific value of such investigations. The choice of the most appropriate tool will depend on the specific experimental goals, with peptide inhibitors offering acute control, small molecules providing potential for less invasive administration, and genetic models ensuring high target specificity. Careful consideration of the experimental protocols and the comparative data presented in this guide will aid researchers in designing robust and informative in vivo studies.

References

Unraveling the Role of Pep2-AVKI: A Discrepancy in Current Research on Imaging Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current scientific literature reveals no direct evidence or studies on the cross-validation of pep2-AVKI results with in vivo imaging techniques such as MRI, PET, or CT scans. The peptide this compound is a well-characterized inhibitor used in neuroscience research, and its effects are primarily observed at the cellular and molecular level, rather than through whole-body imaging modalities. This guide will clarify the established role of this compound, the imaging techniques that are relevant to its mechanism of action, and address the apparent misconception regarding its cross-validation with in vivo imaging.

This compound: A Tool for Probing Synaptic Plasticity

This compound is a synthetic peptide that selectively disrupts the interaction between the AMPA receptor subunit GluA2 and the protein PICK1 (Protein Interacting with C Kinase 1).[1][2][3][4][5][6] This interaction is a crucial component of synaptic plasticity, the process by which synapses, the connections between neurons, strengthen or weaken over time. The binding of GluA2 to PICK1 is involved in the internalization of AMPA receptors, a key mechanism in long-term depression (LTD), a form of synaptic weakening.[1]

By inhibiting the GluA2-PICK1 interaction, this compound serves as a valuable tool for researchers to study the molecular mechanisms underlying learning and memory.[1][7] Its use is predominantly in laboratory settings for cellular and electrophysiological experiments.

Imaging in the Context of this compound and GluA2-PICK1 Research

While there is no evidence of this compound itself being used as an imaging agent, the molecular interactions it influences are studied using advanced microscopy techniques. Researchers utilize live-cell imaging with fluorescently tagged proteins (like GFP and mCherry) to visualize the trafficking and localization of GluA2 and PICK1 within neurons in real-time.[1][8] These studies provide insights into how the interaction between these two proteins changes under different conditions, and how inhibitors like this compound might affect these dynamics at a subcellular level.

Experimental Workflow for Studying GluA2-PICK1 Dynamics:

cluster_cell_culture Cell Culture & Transfection cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis N Neuronal Cell Culture T Transfection with Fluorescently Labeled GluA2 and PICK1 N->T M Confocal or TIRF Microscopy T->M D Data Acquisition (Time-lapse Imaging) M->D A Image Analysis (Co-localization, Trafficking) D->A I Interpretation of Molecular Dynamics A->I

Experimental workflow for imaging GluA2-PICK1 interactions.

Signaling Pathway of GluA2-PICK1 Interaction

The interaction between GluA2 and PICK1 is a key step in the endocytosis (internalization) of AMPA receptors, which leads to a reduction in the number of receptors at the synapse and, consequently, a weakening of the synaptic connection.

cluster_synapse Postsynaptic Terminal GluA2 GluA2-containing AMPA Receptor PICK1 PICK1 GluA2->PICK1 Binds Endocytosis Endocytosis PICK1->Endocytosis Promotes LTD Long-Term Depression (Synaptic Weakening) Endocytosis->LTD Leads to pep2_AVKI This compound pep2_AVKI->PICK1 Inhibits Binding to GluA2

Simplified signaling pathway of GluA2-PICK1 mediated endocytosis.

A Note on a Separate but Related Field: VE-PTP Inhibitors

In a distinct area of research, small molecule inhibitors of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP) are being investigated for their therapeutic potential in eye diseases. One such inhibitor, AKB-9778, has been shown to activate the Tie2 receptor and stabilize ocular vasculature. The effects of AKB-9778 have been assessed using imaging techniques in animal models to measure outcomes like retinal neovascularization and vascular leakage. This serves as an example of how the physiological effects of a therapeutic agent can be monitored and validated using in vivo imaging, a practice that is not currently applied to this compound according to available literature.

Conclusion

Based on current scientific data, there are no studies that cross-validate the results of this compound with in vivo imaging techniques. The function of this compound as an inhibitor of the GluA2-PICK1 interaction is primarily investigated at the cellular level using molecular biology techniques and high-resolution microscopy. The request for a comparison guide on this topic appears to be based on a misunderstanding of the current applications of this compound. For researchers and professionals in drug development, it is crucial to distinguish between tools for basic neuroscience research, like this compound, and therapeutic agents whose systemic effects are monitored by in vivo imaging.

References

Safety Operating Guide

Navigating the Disposal of PEP2-AVKI: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents like PEP2-AVKI are paramount to ensuring a safe and compliant laboratory environment. While specific disposal instructions for every compound are not always readily available, a systematic approach based on established safety principles can guide researchers in making informed decisions. This guide provides essential logistical information and a procedural framework for the safe disposal of this compound, emphasizing the critical need to consult official safety data sheets and institutional guidelines.

Understanding this compound: A Profile

This compound is a peptide inhibitor that selectively disrupts the binding of the AMPA receptor subunit GluA2 to the protein interacting with C kinase (PICK1).[1][2] It is intended for laboratory research use only.[1][3][4][5] Key chemical and physical properties of this compound are summarized below to inform handling and storage.

PropertyValueReference
Molecular Formula C60H93N13O17[1][3][4][5]
Molecular Weight 1268.47 g/mol [1][3][4][5]
Appearance Solid[3]
Purity >98%[3][4]
Solubility Soluble to 2 mg/ml in water[4][6]
Storage Desiccate at -20°C. In solvent, store at -80°C for up to 1 year.[1][6]

Core Disposal Protocol: A Step-by-Step Approach

In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to disposal is essential. The following procedure is based on general best practices for laboratory chemical waste.

Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Step 2: Assess Contamination Level Determine the nature of the waste. Is it pure, unused this compound? Is it a dilute solution? Is it contaminated with other hazardous materials? The disposal pathway will depend on this assessment.

Step 3: Consult Institutional Guidelines Your institution's Environmental Health and Safety (EHS) department provides specific protocols for waste disposal.[7] Always adhere to these guidelines. They will have established procedures for different classes of chemical waste.

Step 4: Waste Segregation

  • Non-contaminated, solid this compound: If deemed non-hazardous by your institution, it may potentially be disposed of in the general laboratory waste. However, without a specific SDS, treating it as chemical waste is the safer option.

  • Solutions of this compound: Aqueous solutions should not be disposed of down the drain unless explicitly permitted by your EHS department.[8] Collect liquid waste in a designated, properly labeled, and sealed hazardous waste container.[8]

  • Contaminated Materials: Any materials (e.g., pipette tips, tubes, gloves) that have come into contact with this compound should be considered chemically contaminated waste.[9] These items should be collected in a designated hazardous waste container.

Step 5: Labeling and Storage of Waste Properly label all waste containers with the full chemical name ("this compound") and any other components of the waste stream. Store the waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.

Experimental Protocols: A Note on Methodology

The provided information on this compound primarily focuses on its biological activity as an inhibitor of GluA2-PICK1 interaction. Detailed experimental protocols for its use would be specific to the research application (e.g., cell culture experiments, in vivo studies). Researchers should consult relevant scientific literature for specific methodologies related to their experimental goals.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.

start Begin this compound Disposal Process sds Consult Specific This compound SDS start->sds ehs Consult Institutional EHS Guidelines sds->ehs If SDS is unavailable assess Assess Waste Type (Solid, Liquid, Contaminated) ehs->assess solid Solid Waste assess->solid liquid Liquid Waste assess->liquid contaminated Contaminated PPE & Labware assess->contaminated solid_container Collect in Labeled Chemical Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid->liquid_container contaminated_container Collect in Labeled Solid Waste Container contaminated->contaminated_container pickup Arrange for Hazardous Waste Pickup solid_container->pickup liquid_container->pickup contaminated_container->pickup

Caption: Decision workflow for the disposal of this compound.

Disclaimer: This information is intended as a general guide. Always prioritize obtaining the specific Safety Data Sheet (SDS) for this compound and strictly follow your institution's established waste disposal procedures.

References

Personal protective equipment for handling pep2-AVKI

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the research peptide pep2-AVKI. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this compound, thereby fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

Due to the bioactive nature of this compound and the absence of comprehensive toxicological data, stringent adherence to personal protective equipment guidelines is mandatory. The chemical, physical, and toxicological properties of many research peptides have not been fully investigated[1][2]. Standard laboratory procedures should be employed, and a thorough risk assessment should be conducted before handling.

The following table summarizes the recommended PPE for handling this compound in both solid (lyophilized powder) and solution forms.

Body Area Required PPE Specifications & Rationale
Hands Nitrile GlovesNitrile gloves are preferred for their wide range of protection against chemical splashes[3]. Always change gloves immediately if they become contaminated. Do not reuse gloves.
Eyes & Face Safety Goggles with Side Shields or Face ShieldProtects against splashes of solutions and airborne powder particles. A face shield should be worn in conjunction with goggles when a higher risk of splashing exists[3][4].
Respiratory Engineering Controls (Fume Hood) or RespiratorHandle the lyophilized powder in a certified chemical fume hood to avoid inhalation of dust[2]. If a fume hood is not available, a properly fitted NIOSH-approved respirator is required.
Body Laboratory CoatA standard laboratory coat should be worn to protect skin and personal clothing from contamination[4].

Operational Plan: From Receipt to Disposal

This section outlines a step-by-step workflow for the safe handling and disposal of this compound.

G cluster_receipt Receiving and Storage cluster_prep Preparation of Solutions cluster_handling Experimental Use cluster_disposal Disposal receipt Receive this compound storage Store at -20°C to -80°C in a cool, dry, dark place receipt->storage Immediately upon receipt acclimate Acclimate vial to room temperature in a desiccator storage->acclimate weigh Weigh powder in fume hood acclimate->weigh dissolve Dissolve in sterile buffer (pH 5-6) weigh->dissolve aliquot Aliquot into single-use volumes dissolve->aliquot store_sol Store aliquots at -20°C or colder aliquot->store_sol use Use in experiment following all PPE guidelines store_sol->use collect Collect all contaminated waste (e.g., tips, tubes, gloves) use->collect dispose Dispose as chemical waste per institutional guidelines collect->dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Experimental Protocols

Storage of Lyophilized Powder: For long-term stability, this compound should be stored in its lyophilized form at -20°C or colder in a dry, dark environment[1][5]. Peptides are hygroscopic; therefore, vials should be kept tightly sealed.

Preparation of Stock Solutions:

  • Acclimation: Before opening, allow the vial of lyophilized this compound to warm to room temperature inside a desiccator. This prevents condensation and moisture absorption, which can degrade the peptide[1][6].

  • Weighing: Conduct all weighing of the peptide powder inside a chemical fume hood to prevent inhalation of airborne particles.

  • Dissolution: The solubility of this compound is up to 2 mg/ml in water[7]. To prolong the stability of the peptide in solution, it is recommended to use sterile buffers with a pH between 5 and 6[1]. For peptides that are difficult to dissolve, sonication in a water bath for a few minutes may be beneficial; however, avoid excessive heating[6].

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to aliquot the stock solution into single-use volumes[1]. Store these aliquots at -20°C or colder.

Disposal Plan

Proper disposal of unused or expired this compound and all contaminated materials is crucial for environmental and laboratory safety.

  • Waste Collection: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and excess solutions, should be collected in a designated and clearly labeled chemical waste container.

  • Disposal Method: Do not dispose of this compound down the drain or in the regular trash[8]. Disposal must adhere to your institution's guidelines for chemical waste. A recommended procedure for peptide disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[2]. Consult your institution's environmental health and safety department for specific protocols.

Mechanism of Action: GluA2-PICK1 Signaling Pathway

This compound is a peptide inhibitor that selectively disrupts the binding of the AMPA receptor subunit GluA2 to the Protein Interacting with C Kinase 1 (PICK1)[7]. This interaction is a key regulatory step in the endocytosis (internalization) of GluA2-containing AMPA receptors from the neuronal membrane, a process critical for synaptic plasticity, such as long-term depression (LTD)[9][10]. By blocking this interaction, this compound can be used as a tool to study the role of GluA2-dependent AMPA receptor trafficking in various neurophysiological processes.

G cluster_cytosol Cytosol GluA2 GluA2-containing AMPA Receptor PICK1 PICK1 GluA2->PICK1 Binds Endocytosis AMPA Receptor Endocytosis & Synaptic Depression PICK1->Endocytosis Promotes pep2_AVKI This compound pep2_AVKI->PICK1 Inhibits Binding

Caption: The inhibitory action of this compound on the GluA2-PICK1 signaling pathway.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。